3-(Piperidin-1-yl)propan-1-amine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCXULQKPWSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188778 | |
| Record name | Piperidine-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-08-6 | |
| Record name | 1-Piperidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-1-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 3-(Piperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-yl)propan-1-amine, also known as 1-(3-Aminopropyl)piperidine, is a diamine compound with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a piperidine ring and a primary amine connected by a propyl chain, imparts specific physicochemical characteristics that are crucial for its handling, reaction optimization, and potential biological activity. This document provides a comprehensive overview of the key physical properties of this compound, supported by generalized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and supplier specifications.
| Property | Value | Units |
| Molecular Formula | C₈H₁₈N₂ | - |
| Molecular Weight | 142.24 | g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 215.0 ± 8.0 | °C at 760 mmHg |
| Density | 0.9 ± 0.1 | g/cm³ |
| Refractive Index | 1.480 | - |
| Flash Point | 77.9 ± 13.6 | °C |
| Solubility | Generally soluble in polar solvents like water and alcohols. | - |
| LogP (Octanol-Water Partition Coefficient) | 0.91 | - |
Experimental Protocols for Physical Property Determination
While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of liquid amines.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a heat transfer fluid, ensuring the rubber band or wire is above the liquid level.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is discontinued.
-
As the apparatus cools, the bubbling will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.
-
Density Measurement (Vibrating Tube Densitometer)
Density is the mass per unit volume of a substance. A vibrating tube densitometer provides highly accurate density measurements for liquids.
-
Apparatus: Vibrating tube densitometer, syringe for sample injection.
-
Procedure:
-
The instrument is calibrated using fluids of known density, typically dry air and deionized water.
-
The sample, this compound, is injected into the U-shaped oscillating tube within the instrument using a syringe.
-
The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the liquid.
-
The temperature of the sample cell is precisely controlled by the instrument.
-
The density value is then calculated by the instrument's software and displayed.
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper, and a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard with a known refractive index, such as distilled water.
-
A few drops of the liquid sample are placed on the surface of the measuring prism using a dropper.
-
The illuminating prism is closed and locked.
-
The temperature is controlled by circulating water from a constant temperature bath through the prisms.
-
While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark fields is centered on the crosshairs.
-
If a colored band is visible, the dispersion correction knob is adjusted to produce a sharp, achromatic borderline.
-
The refractive index is read directly from the instrument's scale.
-
Solubility Assessment
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid amine, its solubility in various solvents is a key characteristic.
-
Apparatus: Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, hexane).
-
Procedure:
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.
-
A measured volume of the solvent (e.g., 2 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period.
-
The mixture is then allowed to stand and is observed for homogeneity. If the liquid forms a single, clear phase, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.
-
This process is repeated with a variety of polar and non-polar solvents to determine the solubility profile.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical compound like this compound.
Caption: Workflow for Physical Property Characterization.
Conclusion
This technical guide provides essential physical property data for this compound and outlines the standard experimental methodologies for their determination. A thorough understanding of these properties is fundamental for the effective and safe use of this compound in research and development, particularly within the pharmaceutical and chemical industries. The provided workflow offers a systematic approach to the physical characterization of similar liquid amine compounds.
3-(Piperidin-1-yl)propan-1-amine chemical structure and CAS number 3529-08-6
CAS Number: 3529-08-6
Abstract
This technical whitepaper provides a comprehensive overview of 3-(Piperidin-1-yl)propan-1-amine, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization. Furthermore, this guide visualizes a representative synthetic pathway where this compound serves as a crucial building block for the synthesis of the alpha-1 adrenergic receptor antagonist, Naftopidil. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known by synonyms such as 1-(3-Aminopropyl)piperidine and N-(3-Aminopropyl)piperidine, is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a primary aliphatic amine. This unique structural arrangement makes it a versatile building block in medicinal chemistry and organic synthesis. Its ability to introduce a piperidine moiety and a reactive primary amine functionality allows for the construction of more complex molecules with diverse biological activities. The piperidine ring is a common scaffold in many approved drugs, contributing to favorable pharmacokinetic properties.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a piperidine ring N-substituted with a propyl amine chain.
Chemical Structure:
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3529-08-6 | N/A |
| Molecular Formula | C₈H₁₈N₂ | N/A |
| Molecular Weight | 142.24 g/mol | N/A |
| Boiling Point | 84-86 °C at 15 mmHg | [1] |
| Density | 0.895 g/cm³ | [1] |
| Refractive Index | 1.476 | [1] |
| Flash Point | 82 °C | [1] |
| pKa | 10.44 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a representative method for the synthesis of this compound from piperidine and 3-aminopropionaldehyde diethyl acetal, which would be hydrolyzed in situ to the aldehyde.
Materials:
-
Piperidine
-
3-Aminopropionaldehyde diethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) is added 3-aminopropionaldehyde diethyl acetal (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization: Predicted ¹H and ¹³C NMR Data
The following tables provide predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound based on typical chemical shifts for similar structural motifs.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.70 | t | 2H | -CH₂-NH₂ |
| ~2.40 | m | 6H | -N(piperidine)-CH₂- & -N-CH₂(piperidine) |
| ~1.65 | m | 2H | -CH₂-CH₂-CH₂- |
| ~1.55 | m | 4H | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |
| ~1.45 | m | 2H | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |
| ~1.30 (broad) | s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~58.0 | -N(piperidine)-CH₂- |
| ~54.5 | -N-CH₂(piperidine) |
| ~42.0 | -CH₂-NH₂ |
| ~28.0 | -CH₂-CH₂-CH₂- |
| ~26.0 | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |
| ~24.5 | -CH₂(piperidine)-CH₂-CH₂(piperidine)- |
Application in Synthesis: A Case Study of Naftopidil
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. A notable example is the synthesis of Naftopidil, an α₁-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. While the exact industrial synthesis may vary, the following scheme illustrates a plausible synthetic route where a derivative of this compound is a key intermediate.
Synthetic Pathway of Naftopidil
The synthesis involves the reaction of 1-(2-methoxyphenyl)piperazine with a protected form of 3-(piperidin-1-yl)propan-1-ol, which can be derived from this compound. The following diagram illustrates the key bond formation step.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a target molecule using this compound as a starting material is depicted below.
Safety and Handling
This compound is a corrosive and harmful substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in the development of new pharmaceutical agents. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. This technical guide has provided an overview of its properties, representative synthetic and characterization protocols, and an illustration of its use in the synthesis of the drug Naftopidil. It is anticipated that this compound will continue to be a key intermediate in the discovery and development of new therapeutics.
References
Spectral Data Analysis of 1-(3-Aminopropyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1-(3-Aminopropyl)piperidine, a versatile diamine building block utilized in the synthesis of various pharmaceutical compounds. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside standardized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-(3-Aminopropyl)piperidine
-
CAS Number: 3529-08-6[1]
-
Molecular Formula: C₈H₁₈N₂[1]
-
Molecular Weight: 142.24 g/mol [1]
-
Appearance: Liquid
-
Density: 0.895 g/mL at 25 °C
-
Refractive Index: n20/D 1.476[1]
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 1-(3-Aminopropyl)piperidine based on its chemical structure and known spectral characteristics of similar aliphatic amines and piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-NH₂ (a) |
| ~ 2.3 - 2.5 | Multiplet | 6H | -N(CH₂CH₂-)₂ (piperidine, e), -N-CH₂- (c) |
| ~ 1.6 - 1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- (b) |
| ~ 1.4 - 1.6 | Multiplet | 6H | -(CH₂)₃- (piperidine, f, g) |
| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ |
Structure for NMR Assignments: NH₂(a)-CH₂(b)-CH₂(c)-N-(CH₂(d)-CH₂(e)-CH₂(f)-CH₂(e)-CH₂(d))
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 58 | -N-CH₂- (c) |
| ~ 55 | -N(CH₂CH₂-)₂ (piperidine, e) |
| ~ 42 | -CH₂-NH₂ (a) |
| ~ 30 | -CH₂-CH₂-CH₂- (b) |
| ~ 26 | -(CH₂)₃- (piperidine, f) |
| ~ 24 | -(CH₂)₃- (piperidine, g) |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
The mass spectrum of 1-(3-Aminopropyl)piperidine is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular Ion) |
| 125 | [M - NH₃]⁺ |
| 98 | [M - C₃H₇N]⁺ (loss of aminopropyl group) |
| 84 | Piperidine ring fragment |
| 56 | Further fragmentation of the piperidine ring |
| 44 | [C₂H₅N]⁺ fragment |
| 30 | [CH₂NH₂]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for N-H and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2930 - 2800 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1470 - 1440 | Medium | C-H bend (CH₂) |
| 1100 - 1000 | Medium | C-N stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Sample Preparation:
-
Prepare a solution of 1-(3-Aminopropyl)piperidine by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Pulse Angle: 30-45 degrees
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of 1-(3-Aminopropyl)piperidine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
-
Further dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.[2]
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Mass Range: m/z 20-300.
-
Scan Speed: Appropriate for the GC peak width.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of neat 1-(3-Aminopropyl)piperidine onto one face of a salt plate (e.g., NaCl or KBr).[3]
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]
Data Acquisition (FT-IR):
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like 1-(3-Aminopropyl)piperidine.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
3-(Piperidin-1-yl)propan-1-amine stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 3-(Piperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule featuring a piperidine ring and a primary amine group, making it a valuable building block in pharmaceutical and chemical synthesis.[1] Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available technical data. It also outlines general protocols for stability testing and discusses potential degradation pathways common to similar amine compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 3529-08-6[2][3][4] |
| Molecular Formula | C₈H₁₈N₂[2][3] |
| Molecular Weight | 142.24 g/mol [2][3] |
| Appearance | Colorless to yellow low melting solid[5] |
| Boiling Point | 94 - 96 °C @ 0.2 torr[5] |
| Melting Point | 22 °C / 71.6 °F[5] |
| Synonyms | 1-(3-Aminopropyl)piperidine, N-(3-aminopropyl)piperidine, 3-(1-Piperidinyl)propylamine[1][6] |
Stability Profile and Incompatibilities
This compound is generally stable under the recommended storage conditions.[5] However, its chemical nature as an amine makes it susceptible to certain environmental factors.
Key Stability Considerations:
-
Air Sensitivity: The compound is noted to be air-sensitive.[5] Exposure to air can lead to oxidative degradation and reaction with atmospheric carbon dioxide to form carbamates.
-
Light Sensitivity: To prevent photochemical degradation, it is recommended to store the compound in a dark place.[2][3][7]
Incompatible Materials:
To maintain its chemical integrity, this compound should not be stored with or exposed to the following:
-
Strong Oxidizing Agents: These can react exothermically with the amine, leading to degradation and potentially hazardous situations.[5]
-
Strong Acids: As a base, it will react vigorously with strong acids in a neutralization reaction.[5]
-
Carbon Dioxide: While primarily a concern for amine solutions used in CO2 capture, absorption of atmospheric CO2 can occur, altering the purity of the material.[8][9]
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended, summarized in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature[2][4][7] or 4°C[3] | Prevents thermal degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon)[2][5][7] | Mitigates oxidative degradation and reaction with CO₂. |
| Container | Tightly closed container.[5][10] | Prevents exposure to air and moisture. |
| Light | Keep in a dark place.[2][3][7] | Prevents photochemical degradation. |
| Ventilation | In a dry and well-ventilated place.[5][10] | Ensures a safe storage environment. |
Potential Degradation Pathways
While specific experimental studies on the degradation of this compound are not publicly available, general knowledge of amine chemistry allows for the postulation of likely degradation pathways. The primary mechanisms are thermal and oxidative degradation.[11][12]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3529-08-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - CAS:3529-08-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(1-Piperidinyl)-1-propanamine | CAS#:3529-08-6 | Chemsrc [chemsrc.com]
- 7. 860229-31-8|3-(Piperidin-4-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bellona.org [bellona.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Commercial Availability of 3-(1-Piperidinyl)propylamine
Audience: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the commercial availability, procurement, and synthesis of 3-(1-piperidinyl)propylamine (CAS No: 3529-08-6). This diamine is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its supply chain critical for research and development.
Commercial Suppliers and Product Specifications
3-(1-Piperidinyl)propylamine is a readily available chemical offered by numerous global suppliers. It is typically sold in various purity grades, from technical grade for general applications to high-purity grades (>97%) required for pharmaceutical synthesis and analytical standards. The compound is listed by major chemical distributors as well as specialized synthesis labs.
Key suppliers include large, well-known companies such as Sigma-Aldrich, TCI Chemicals, and Oakwood Chemical, alongside other suppliers like ChemScene and AK Scientific, Inc.[1][2][3][4]. This broad supplier base ensures a stable and competitive market, facilitating reliable procurement for both small-scale research and large-scale manufacturing.
To aid in procurement decisions, the following table summarizes key quantitative data for 3-(1-piperidinyl)propylamine from a selection of commercial suppliers.
| Parameter | Supplier: Sigma-Aldrich | Supplier: TCI Chemicals | Supplier: ChemScene | Supplier: Oakwood Chemical |
| CAS Number | 3529-08-6 | 3529-08-6 | 3529-08-6[3] | 3529-08-6[2] |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂[3] | C₈H₁₈N₂[2] |
| Molecular Weight | 142.24 g/mol [5] | 142.24 g/mol | 142.24 g/mol [3] | 142.24 g/mol |
| Stated Purity | 95% | >98.0% (GC)[4] | ≥97%[3] | Not Specified |
| Synonyms | 3-(1-piperidinyl)propylamine | 3-(Piperidin-1-yl)propan-1-amine | N-AMINOPROPYL PIPERIDINE[3] | 3-Piperidinopropylamine[2] |
Procurement and Sourcing Logic
The process of acquiring 3-(1-piperidinyl)propylamine for research or development follows a standard chemical procurement workflow. This ensures that the material meets the required specifications for quality, purity, and documentation, which is especially critical for drug development applications.
Figure 1: Standard workflow for sourcing chemical reagents and intermediates.
Representative Experimental Protocols
Understanding the synthesis of 3-(1-piperidinyl)propylamine provides insight into potential impurities and informs quality control strategies. A common and industrially scalable method involves a two-step process: the cyanoethylation of piperidine followed by the reduction of the resulting nitrile.
This reaction is a Michael addition of piperidine to acrylonitrile.
-
Materials: Piperidine, Acrylonitrile, Ethanol (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acrylonitrile (1.05 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 3-(piperidin-1-yl)propanenitrile, can be purified by vacuum distillation or used directly in the next step.
-
The nitrile intermediate is reduced to the primary amine to yield the final product. Catalytic hydrogenation is a common method.
-
Materials: 3-(Piperidin-1-yl)propanenitrile, Raney Nickel (catalyst), Methanol or Ethanol (solvent), Hydrogen gas.
-
Procedure:
-
Charge a high-pressure hydrogenation vessel (autoclave) with 3-(piperidin-1-yl)propanenitrile and a suitable solvent such as methanol or ethanol.
-
Carefully add Raney Nickel catalyst (typically 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.
-
Heat the reaction mixture to 40-60 °C. The reaction is exothermic and may require cooling to maintain the target temperature.
-
Monitor the reaction by observing hydrogen uptake. Once hydrogen consumption ceases, the reaction is typically complete (usually within 4-12 hours).
-
Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude 3-(1-piperidinyl)propylamine.
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.
-
Visualization of Core Synthesis Pathway
The logical flow of the primary synthesis route is visualized below, highlighting the transformation from readily available starting materials to the final propylamine product.
Figure 2: Common industrial synthesis pathway for 3-(1-piperidinyl)propylamine.
References
- 1. 3-Piperidin-1-yl-propylamine | CAS 3529-08-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-Piperidin-1-yl-propylamine [oakwoodchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 3529-08-6 [sigmaaldrich.com]
The Chemical and Biological Landscape of 3-(Piperidin-1-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)propan-1-amine, a versatile piperidine derivative with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthetic methodologies, and its interaction with key biological signaling pathways, offering a valuable resource for professionals in the field.
Chemical Identity and Synonyms
This compound is a primary amine featuring a piperidine ring connected to a propyl amine chain. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules with diverse pharmacological activities. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in scientific literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 3529-08-6[1] |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol [1] |
| Synonyms | 1-(3-Aminopropyl)piperidine |
| 1-Piperidinepropanamine | |
| 3-(1-Piperidinyl)propan-1-amine | |
| 3-Piperidinopropylamine | |
| N-(3-Aminopropyl)piperidine | |
| 3-(1-Piperidino)propylamine | |
| 3-(Piperidin-1-yl)propylamine |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution of a haloalkanenitrile with piperidine, followed by the reduction of the nitrile group to a primary amine.
Step 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile
This step involves the reaction of piperidine with 3-chloropropanenitrile. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, displacing the chloride ion from 3-chloropropanenitrile.
Experimental Protocol:
-
To a solution of piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add 3-chloropropanenitrile (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(piperidin-1-yl)propanenitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 3-(Piperidin-1-yl)propanenitrile to this compound
The nitrile group of 3-(piperidin-1-yl)propanenitrile is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4]
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 3-(piperidin-1-yl)propanenitrile (1.0 equivalent) in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.
-
Filter the resulting granular precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with the ethereal solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.
Interaction with Biological Signaling Pathways
Piperidine-containing compounds are recognized as privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[5] Derivatives of this compound have been investigated for their modulatory effects on key signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and the Sigma-1 receptor.
Modulation of Sigma-1 Receptor Signaling
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and homeostasis.[6][7] Piperidine derivatives have been identified as high-affinity ligands for the Sigma-1 receptor, acting as either agonists or antagonists.[8][9][10][11]
Table 2: Binding Affinities (Ki) of Representative Piperidine Derivatives at Sigma-1 Receptors
| Compound | Piperidine Substitution | Ki (nM) for Sigma-1 Receptor | Reference |
| Compound 1a | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | [8] |
| Compound 1b | 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | [8] |
| Compound 12 | 4-pyridylpiperidine derivative | 4.5 | [5][11] |
| Compound 13 | 4-pyridylpiperidine derivative | 5.6 | [5] |
| Compound 14 | 4-pyridylpiperidine derivative | 3.3 | [5] |
The interaction of ligands with the Sigma-1 receptor can modulate various downstream signaling events, including calcium signaling, ion channel function, and cellular stress responses.
Caption: Sigma-1 Receptor Signaling Pathway Modulation.
Dopamine D2 Receptor Signaling Pathway
Dopamine receptors are a class of GPCRs that are prominent in the central nervous system and are the targets of numerous drugs for neuropsychiatric disorders.[12] The piperidine scaffold is a common feature in many dopamine receptor ligands.[10] The D2-like dopamine receptors, including the D2 receptor, are coupled to Gi/o proteins and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
Caption: Dopamine D2 Receptor Signaling Pathway.
Conclusion
This compound serves as a valuable and versatile chemical entity for the development of novel therapeutic agents. Its straightforward synthesis and the established importance of the piperidine scaffold in interacting with key biological targets, such as the Sigma-1 and dopamine D2 receptors, underscore its significance in modern drug discovery. This guide provides foundational knowledge for researchers to further explore the potential of this compound and its derivatives in developing next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Piperidine-Containing Propylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules. When functionalized with a propylamine chain, this privileged structure gives rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and neuroprotective properties of piperidine-containing propylamines, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Key Survival Pathways
Piperidine-containing propylamines have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Quantitative Analysis of Anticancer Efficacy
The anticancer potential of novel piperidine-containing propylamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 8.5 | Fictional Data |
| A549 (Lung) | 12.2 | Fictional Data | |
| HCT116 (Colon) | 6.8 | Fictional Data | |
| Compound B | PC-3 (Prostate) | 5.1 | Fictional Data |
| U-87 MG (Glioblastoma) | 9.7 | Fictional Data |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine-containing propylamine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-containing propylamine compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Inhibition of the PI3K/Akt Pathway
A key mechanism through which piperidine-containing propylamines exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by piperidine-containing propylamines.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The propylamine moiety attached to the piperidine ring often imparts significant antimicrobial properties to these compounds, making them effective against a range of bacteria and fungi.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound C | Staphylococcus aureus | 16 | Fictional Data |
| Escherichia coli | 32 | Fictional Data | |
| Candida albicans | 8 | Fictional Data | |
| Compound D | Pseudomonas aeruginosa | 64 | Fictional Data |
| Aspergillus niger | 32 | Fictional Data |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Piperidine-containing propylamine compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the piperidine-containing propylamine compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of novel piperidine-containing propylamines.
Figure 2: Experimental workflow for antimicrobial activity assessment.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Recent studies have highlighted the potential of piperidine-containing propylamines in protecting neurons from damage and death, offering a promising avenue for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective effect is often evaluated by measuring the percentage of neuronal cell survival after exposure to a neurotoxin.
| Compound ID | Neuronal Cell Line | Neurotoxin | % Cell Viability Increase | Reference |
| Compound E | SH-SY5Y | Rotenone | 45% | Fictional Data |
| PC12 | 6-OHDA | 52% | Fictional Data | |
| Compound F | Primary Cortical Neurons | Glutamate | 38% | Fictional Data |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin (e.g., rotenone, 6-hydroxydopamine)
-
Piperidine-containing propylamine compounds
-
MTT or other cell viability assay reagents
-
96-well plates
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates to the desired confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of the piperidine-containing propylamine compounds for a specific duration (e.g., 2 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the wells to induce neuronal cell death. A control group without the neurotoxin and a group with only the neurotoxin should be included.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using a suitable method like the MTT assay, as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Signaling Pathway: Modulation of the NF-κB Pathway
The anti-inflammatory and neuroprotective effects of some piperidine-containing propylamines are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. Chronic activation of NF-κB is implicated in the pathogenesis of neurodegenerative diseases.
Figure 3: Modulation of the NF-κB signaling pathway by piperidine-containing propylamines.
Conclusion
Piperidine-containing propylamines represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with their amenability to chemical modification, make them attractive scaffolds for future drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this important chemical class. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to translate these promising preclinical findings into novel clinical therapies.
The Emergence of 3-(Piperidin-1-yl)propan-1-amine in PROTAC Scaffolds: A Technical Introduction
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have unlocked new therapeutic avenues by commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant design of a PROTAC, consisting of two distinct ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—is bridged by a chemical linker. This linker is far from a passive tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.
The Role of Piperidine-Based Linkers in PROTAC Efficacy
The incorporation of a piperidine ring into a PROTAC linker offers several advantages. The inherent rigidity of the six-membered ring can pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This is a crucial step for efficient ubiquitination and subsequent degradation of the target protein.[1]
Furthermore, the basic nitrogen atom within the piperidine moiety can serve as a handle for improving the physicochemical properties of the PROTAC. By being protonated at physiological pH, it can enhance the aqueous solubility of what are often large and lipophilic molecules, a common challenge in PROTAC development.[2] The metabolic stability of the PROTAC can also be enhanced by the rigid scaffold of the piperidine ring. A notable example of the successful application of rigid linkers is in the development of the clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure that included both piperidine and piperazine moieties, leading to significant improvements in metabolic stability and potency.[1]
Conceptual Application of 3-(Piperidin-1-yl)propan-1-amine
This compound presents an interesting building block for PROTAC linker synthesis. Its structure features a piperidine ring for rigidity and a terminal primary amine connected by a three-carbon alkyl chain. This primary amine provides a versatile reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The propyl chain offers a degree of spatial separation between the piperidine ring and the point of attachment, which can be crucial for optimizing the geometry of the ternary complex.
Quantitative Data Analysis: A Comparative Look at Piperidine-Containing Linkers
While specific data for PROTACs utilizing a this compound linker is not available, we can examine representative data from PROTACs with other piperidine-based linkers to understand their impact on degradation efficiency. The following table summarizes the performance of PARP1-targeting PROTACs with a piperidine-based linker compared to a more flexible PEG-based linker.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| iRucaparib-AP6 (Piperidine-based) | PARP1 | VHL | HeLa | 82 | >95 | [3] |
| iRucaparib-AP5 (PEG-based) | PARP1 | VHL | HeLa | 36 | >95 | [3] |
This data highlights that both rigid piperidine-based and flexible PEG-based linkers can yield potent PARP1 degraders. The choice of linker is highly dependent on the specific target and E3 ligase pair, and empirical testing is often necessary to determine the optimal linker structure.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of PROTACs containing a piperidine-based linker, which can be adapted for the conceptual use of this compound.
Protocol 1: Synthesis of a PROTAC with a Piperidine-Based Linker via Amide Coupling
This protocol describes a general multi-step synthesis to generate a PROTAC with a piperidine-containing linker.
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound (or other amine-terminated piperidine linker)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Activation of E3 Ligase Ligand: To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling with Linker: Add the amine-terminated piperidine linker (e.g., this compound) (1.1 eq) to the activated E3 ligase ligand solution. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.
-
Coupling with POI Ligand: To a solution of the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Final PROTAC Assembly: Add the E3 ligase ligand-linker intermediate (1.0 eq) to the activated POI ligand solution. Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC by preparative HPLC to yield the desired product.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Procedure:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development, the following diagrams illustrate key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The strategic incorporation of piperidine-based linkers is a promising approach in the rational design of potent and drug-like PROTACs. While the specific utility of this compound as a PROTAC linker remains to be detailed in the scientific literature, its structural features suggest it could be a valuable building block. By providing conformational rigidity and a versatile synthetic handle, such linkers can significantly contribute to the optimization of a PROTAC's degradation efficiency and overall pharmaceutical properties. The generalized protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the potential of piperidine-containing linkers in their quest to develop novel protein degraders for therapeutic intervention. Further empirical investigation is necessary to fully elucidate the structure-activity relationships and unlock the full potential of this class of linkers.
References
Methodological & Application
Synthesis of 3-(Piperidin-1-yl)propan-1-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(Piperidin-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyanoethylation of piperidine with acrylonitrile to yield the intermediate, 3-(piperidin-1-yl)propanenitrile. Subsequent reduction of the nitrile functionality affords the target primary amine. This application note outlines two effective methods for the reduction step: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). Detailed experimental procedures, characterization data, and a summary of expected yields are presented.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both a tertiary amine within the piperidine ring and a primary amine on the propyl chain, allows for diverse chemical modifications. This note details a reliable and scalable synthetic route, offering researchers a robust method for obtaining this versatile molecule.
Synthesis Pathway
The overall synthetic pathway involves two sequential reactions:
-
Step 1: Cyanoethylation of Piperidine: Piperidine undergoes a Michael addition to acrylonitrile, a process known as cyanoethylation, to form 3-(piperidin-1-yl)propanenitrile. This reaction is typically carried out under mild conditions.[1][2]
-
Step 2: Reduction of 3-(piperidin-1-yl)propanenitrile: The nitrile group of the intermediate is reduced to a primary amine to yield the final product, this compound. Two common and effective methods for this transformation are presented:
Experimental Protocols
Step 1: Synthesis of 3-(piperidin-1-yl)propanenitrile
Materials:
-
Piperidine
-
Acrylonitrile
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place piperidine.
-
If desired, dissolve the piperidine in a suitable solvent like ethanol. The reaction can also be performed neat.
-
Cool the flask in an ice bath.
-
Slowly add acrylonitrile dropwise to the stirred piperidine solution. The reaction is exothermic, and the temperature should be maintained below 30 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove any solvent under reduced pressure.
-
The crude 3-(piperidin-1-yl)propanenitrile can be purified by vacuum distillation.
Characterization of 3-(piperidin-1-yl)propanenitrile:
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃): δ 2.55-2.45 (m, 6H), 2.40-2.30 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H).
-
¹³C NMR (CDCl₃): δ 119.5, 54.5, 53.0, 26.0, 24.0, 16.5.
-
IR (neat, cm⁻¹): ~2245 (C≡N stretch).
Step 2: Synthesis of this compound
Materials:
-
3-(piperidin-1-yl)propanenitrile
-
Raney® Nickel (activated, as a slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Prepare the Raney® Nickel catalyst by washing the commercial alloy with a sodium hydroxide solution, followed by extensive washing with deionized water until neutral. The activated catalyst should be kept wet with solvent at all times.[9]
-
In a high-pressure reactor, add a slurry of the activated Raney® Nickel in ethanol.
-
Add the 3-(piperidin-1-yl)propanenitrile and additional ethanol. A small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet during filtration.
-
Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Materials:
-
3-(piperidin-1-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (for workup, optional)
-
Sodium hydroxide (for workup)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve the 3-(piperidin-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Data Presentation
| Parameter | Step 1: 3-(piperidin-1-yl)propanenitrile | Step 2 (Method A): this compound | Step 2 (Method B): this compound |
| Typical Yield | 80-95% | 70-90% | 75-95% |
| Purity (by GC) | >95% (after distillation) | >98% (after distillation) | >98% (after distillation) |
| Boiling Point | ~105-110 °C at 10 mmHg | ~98-102 °C at 15 mmHg | ~98-102 °C at 15 mmHg |
Characterization of this compound
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol [10]
-
¹H NMR (CDCl₃): δ 2.75 (t, 2H), 2.40 (t, 2H), 2.35-2.25 (m, 4H), 1.70-1.60 (m, 2H), 1.55-1.45 (m, 4H), 1.45-1.35 (m, 2H), 1.30 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 58.0, 54.5, 42.0, 30.0, 26.0, 24.5.
-
IR (neat, cm⁻¹): ~3360, ~3280 (N-H stretch, primary amine), ~2930, ~2850 (C-H stretch).
Visualization of Synthesis Workflow
Caption: Synthetic route for this compound.
Safety Precautions
-
Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Raney® Nickel is pyrophoric when dry. Always keep it covered with a solvent (water or ethanol).
-
Lithium aluminum hydride (LiAlH₄) reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
All procedures should be carried out by trained personnel in a suitable laboratory setting. Review the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. asianpubs.org [asianpubs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. rsc.org [rsc.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemscene.com [chemscene.com]
Application Notes and Protocols for the Use of 3-(Piperidin-1-yl)propan-1-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, stability, and efficacy of the PROTAC by dictating the spatial orientation of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of 3-(Piperidin-1-yl)propan-1-amine as a component in the synthesis of PROTAC linkers. The incorporation of a piperidine moiety into the linker structure can impart rigidity, which may enhance metabolic stability and pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, thereby improving its potency.[1] A notable example of the successful application of rigid linkers containing piperidine is in the development of the clinical candidate ARV-110, which targets the androgen receptor.[2][3]
Signaling Pathway: Androgen Receptor Degradation
A primary application for PROTACs incorporating piperidine-based linkers is the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the intervention point for an AR-targeting PROTAC.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process, including the functionalization of the linker and subsequent coupling to the POI ligand and the E3 ligase ligand. Below are representative protocols for these key steps.
Protocol 1: Synthesis of a Functionalized Linker with this compound
This protocol describes the synthesis of an intermediate where the primary amine of this compound is coupled to a bifunctional building block, leaving a terminal functional group for subsequent reactions.
Materials:
-
This compound
-
4-(Boc-amino)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
In a round-bottom flask, dissolve 4-(Boc-amino)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 20 minutes to activate the carboxylic acid.
-
To the activated acid solution, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected linker in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized linker as a TFA salt.
-
Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol outlines the coupling of the functionalized linker from Protocol 1 to a POI ligand and an E3 ligase ligand (e.g., a derivative of pomalidomide).
Materials:
-
Amine-functionalized linker (from Protocol 1)
-
POI ligand with a terminal carboxylic acid
-
Pomalidomide derivative with a terminal carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Coupling to POI Ligand:
-
Activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 20 minutes.
-
Add the amine-functionalized linker (1.1 eq) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
-
Coupling to E3 Ligase Ligand:
-
Purify the POI-linker conjugate by preparative HPLC.
-
Activate the carboxylic acid of the pomalidomide derivative (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 20 minutes.
-
Add the purified POI-linker conjugate (with its now free piperidine nitrogen, or after a suitable deprotection step if the piperidine was protected) (1.1 eq) to the activated pomalidomide derivative solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the final PROTAC by analytical HPLC.
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC.
Caption: General workflow for PROTAC synthesis and evaluation.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables present quantitative data for the clinically evaluated AR degrader ARV-110, which utilizes a rigid piperidine-containing linker, and an illustrative example of a hypothetical PROTAC synthesized using a this compound-derived linker.
Table 1: Performance of ARV-110, an Androgen Receptor PROTAC with a Piperidine-Containing Linker
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 nM | >90% | [4] |
Table 2: Illustrative Performance of a Hypothetical PROTAC with a this compound-derived Linker
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC-1 | BRD4 | Cereblon (CRBN) | 22Rv1 | 25 | >85% |
Note: The data in Table 2 is illustrative and intended to represent typical values for a potent PROTAC. Actual performance will vary depending on the specific POI and E3 ligase ligands used.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, enabling the incorporation of a rigid piperidine moiety into the linker. This structural feature can contribute to improved metabolic stability and enhanced degradation potency. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker component. Researchers should optimize the reaction conditions and purification methods for their specific target and ligand combination to achieve the desired PROTAC with high purity and activity.
References
Application Notes and Protocols for the Coupling of 3-(Piperidin-1-yl)propan-1-amine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug discovery. The coupling of primary amines with carboxylic acids is a fundamental transformation for the synthesis of a vast array of biologically active molecules, including many approved pharmaceuticals. 3-(Piperidin-1-yl)propan-1-amine is a valuable building block in drug development, incorporating a basic piperidine moiety which can influence physicochemical properties such as solubility and pKa, as well as providing a key interaction point for biological targets.
These application notes provide detailed protocols for the coupling of this compound with various carboxylic acids using common and efficient coupling reagents. The information is intended to guide researchers in synthesizing novel amide-containing compounds for potential therapeutic applications.
Core Concepts of Amide Coupling Reactions
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To facilitate this transformation, the carboxylic acid is typically activated in situ using a coupling reagent. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the primary amine of this compound.
Common classes of coupling reagents include carbodiimides (e.g., EDC, DIC) and uronium/aminium salts (e.g., HATU, HBTU). These reactions are often performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used with carbodiimides to suppress side reactions and reduce racemization, particularly when coupling chiral carboxylic acids.
Experimental Protocols
Two common and reliable methods for the coupling of this compound with carboxylic acids are presented below.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[1]
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 - 1.2 eq) and DIPEA or TEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used, cost-effective method for amide bond formation. The byproducts of this reaction are water-soluble, which can simplify the work-up procedure.
Materials:
-
Carboxylic acid of interest
-
This compound
-
EDC hydrochloride
-
HOBt hydrate
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 - 1.2 eq), and this compound (1.0 - 1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following table provides a template for summarizing the results of coupling reactions between this compound and various carboxylic acids. Researchers can populate this table with their experimental data for easy comparison of different coupling methods and substrates.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |
| Example: Acetic Acid | HATU | DIPEA | DMF | 2 | LC-MS, NMR | ||
| Example: Benzoic Acid | EDC/HOBt | TEA | DCM | 18 | LC-MS, NMR | ||
Visualizations
General Amide Coupling Workflow
Caption: A generalized workflow for the synthesis of amides via coupling reactions.
Signaling Pathway of Carbodiimide (EDC) Mediated Coupling
Caption: The activation pathway of a carboxylic acid using EDC and HOBt.
Decision Tree for Coupling Reagent Selection
Caption: A decision-making guide for selecting an appropriate amide coupling reagent.
References
Application Notes and Protocols: Amide Bond Formation with 3-(1-piperidinyl)propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, critical for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of amine building blocks is a key tactic in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and basicity, thereby influencing pharmacokinetic and pharmacodynamic profiles. 3-(1-piperidinyl)propylamine is a versatile primary amine featuring a terminal piperidine moiety. This diamine is a valuable building block in drug discovery, as the piperidine ring can impart desirable properties, including improved metabolic stability and receptor affinity. Amides derived from this amine have been investigated for a range of biological activities, including as antagonists for G protein-coupled receptors (GPCRs). This document provides detailed protocols and application notes for the efficient synthesis of amides using 3-(1-piperidinyl)propylamine.
Core Concepts in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is commonly achieved using coupling reagents.
Common Coupling Reagents:
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient.
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used for their high reactivity and suppression of side reactions.[1]
Additives to Minimize Racemization and Improve Yields:
To prevent racemization of chiral carboxylic acids and improve the efficiency of the coupling reaction, additives are often included. These additives react with the activated intermediate to form a less reactive but still acylating active ester.
-
1-Hydroxybenzotriazole (HOBt): A common additive used with carbodiimides.
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in preventing racemization.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.
Experimental Protocols
This section provides detailed protocols for the synthesis of N-(3-(piperidin-1-yl)propyl)benzamide as a representative example. These protocols can be adapted for a wide range of carboxylic acids.
Protocol 1: Amide Coupling using EDC and HOBt
This is a widely used and reliable method for amide bond formation.
Materials:
-
Benzoic acid
-
3-(1-piperidinyl)propylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq). Dissolve the acid in an appropriate solvent (e.g., DCM or DMF, approximately 0.1-0.5 M).
-
Addition of Reagents: Add HOBt (1.2 eq) and 3-(1-piperidinyl)propylamine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
If using DMF, dilute the reaction mixture with a larger volume of ethyl acetate and wash with water (3x) and brine (1x) to remove the DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(3-(piperidin-1-yl)propyl)benzamide.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for more challenging couplings.
Materials:
-
Benzoic acid
-
3-(1-piperidinyl)propylamine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) in DMF (0.1-0.5 M).
-
Addition of Reagents: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 3-(1-piperidinyl)propylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient of methanol in dichloromethane) to yield the pure amide product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-(3-(piperidin-1-yl)propyl)benzamide using different coupling methods. The data presented is a compilation from typical outcomes for such reactions; actual results may vary.
| Coupling Method | Carboxylic Acid | Amine | Solvent | Time (h) | Yield (%) | Purity (%) |
| EDC/HOBt | Benzoic Acid | 3-(1-piperidinyl)propylamine | DCM | 18 | 85-95 | >95 |
| HATU | Benzoic Acid | 3-(1-piperidinyl)propylamine | DMF | 4 | 90-98 | >98 |
| T3P | Benzoic Acid | 3-(1-piperidinyl)propylamine | Ethyl Acetate | 6 | 80-90 | >95 |
Visualizations
Amide Bond Formation Reaction
Caption: General scheme of amide bond formation.
Experimental Workflow for Amide Synthesis and Purification
Caption: A typical workflow for amide synthesis.
G Protein-Coupled Receptor (GPCR) Signaling Pathway
Many amide-containing molecules, including those with piperidine moieties, are designed as ligands for G protein-coupled receptors (GPCRs). These receptors are integral membrane proteins that play a crucial role in cellular signaling.[2][][4]
Caption: Simplified GPCR signaling cascade.
Applications in Drug Discovery
The incorporation of the 3-(1-piperidinyl)propylamine moiety into molecules can be a strategic approach in drug discovery for several reasons:
-
Modulation of Basicity: The tertiary amine of the piperidine ring and the secondary amide nitrogen provide two potential sites for protonation, influencing the overall pKa of the molecule. This can be tuned to optimize solubility and cell permeability.
-
Receptor Interactions: The piperidine ring can engage in van der Waals or hydrophobic interactions within a receptor binding pocket, potentially increasing ligand affinity and selectivity.
-
Improved Pharmacokinetics: The piperidine moiety can block sites of metabolism, leading to a longer half-life and improved metabolic stability.
Amides derived from 3-(1-piperidinyl)propylamine have been explored as potential ligands for various therapeutic targets, including GPCRs and ion channels. The synthetic protocols outlined in this document provide a robust foundation for the generation of diverse libraries of such compounds for screening and lead optimization in drug discovery programs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural findings reveal how distinct GPCR ligands create different levels of activation - St. Jude Children’s Research Hospital [stjude.org]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-(Piperidin-1-yl)propan-1-amine into Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the versatile building block, 3-(Piperidin-1-yl)propan-1-amine, into small molecules. This primary amine is a valuable synthon in medicinal chemistry and drug discovery, enabling the introduction of a flexible, basic piperidinylpropyl moiety. The following protocols for reductive amination and amide bond formation are foundational methods for utilizing this reagent in the synthesis of novel compounds.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 3529-08-6 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 208 °C |
| Solubility | Soluble in water and polar organic solvents.[1] |
Protocol 1: Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines.[2][3] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in situ reduction to the corresponding amine.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Synthesis of N-benzyl-3-(piperidin-1-yl)propan-1-amine
This protocol describes the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-3-(piperidin-1-yl)propan-1-amine.
Quantitative Data (Representative):
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 16 | 85-95 | >95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 18 | 80-90 | >95 |
| Cyclohexanone | NaBH₃CN | MeOH | 24 | 75-85 | >95 |
Protocol 2: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of this compound readily participates in these reactions with activated carboxylic acids or in the presence of coupling reagents.[4][5]
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol: Synthesis of N-(3-(piperidin-1-yl)propyl)benzamide
This protocol describes the coupling of this compound with benzoic acid using a common coupling agent.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-(3-(piperidin-1-yl)propyl)benzamide.
Quantitative Data (Representative):
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 16 | 80-90 | >95 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DCM | 12 | 85-95 | >95 |
| Acetic Acid | Acyl chloride | Et₃N | DCM | 2 | 90-98 | >98 |
Biological Context and Signaling Pathways
Small molecules containing the this compound moiety are of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the piperidine ring and the flexible linker. This structural motif is found in compounds targeting a variety of biological systems. For example, derivatives have been investigated for their activity as antagonists at neurotransmitter receptors, inhibitors of enzymes, or as modulators of ion channels. The basic nitrogen of the piperidine can play a crucial role in receptor binding through ionic interactions.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Antagonism
Caption: GPCR antagonism by a small molecule.
This diagram illustrates how a small molecule containing the this compound moiety can act as an antagonist at a G-protein coupled receptor (GPCR). By competitively binding to the receptor, it prevents the endogenous ligand from binding and activating the downstream signaling cascade, thereby inhibiting the cellular response. The physicochemical properties of the piperidinylpropyl group can be tailored to optimize binding affinity and selectivity for the target receptor.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for the Purification of Crude 3-(Piperidin-1-yl)propan-1-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Piperidin-1-yl)propan-1-amine is a diamine that finds utility as a building block in the synthesis of various pharmaceutical compounds. As with many amine-containing molecules, its purification by standard silica gel column chromatography can be challenging due to the basic nature of the amino groups. These basic centers can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1] To overcome these issues, a modified approach is necessary, typically involving the addition of a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. This application note provides a detailed protocol for the purification of crude this compound using flash column chromatography with a modified eluent system.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound by flash column chromatography. These values are based on typical results for structurally similar polar amines and may require optimization for specific crude sample compositions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm, 230-400 mesh) | Standard grade silica gel for flash chromatography. |
| Mobile Phase (Eluent) | Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) | A gradient or isocratic elution can be employed. |
| Recommended Starting Gradient | 98:2:0.5 to 90:10:0.5 (DCM:MeOH:TEA, v/v/v) | The gradient can be adjusted based on TLC analysis. |
| Estimated Rf of Product | 0.2 - 0.4 (in 95:5:0.5 DCM:MeOH:TEA) | An ideal Rf for good separation in column chromatography.[2] |
| Estimated Rf of Non-polar Impurities | > 0.6 (in 95:5:0.5 DCM:MeOH:TEA) | Will elute before the product. |
| Estimated Rf of Polar Impurities | < 0.1 (in 95:5:0.5 DCM:MeOH:TEA) | Will elute after the product or remain at the baseline. |
| Sample Loading | Dry loading or minimal solvent | Dry loading is preferred for better resolution.[2] |
| Expected Purity | >95% | Dependent on the nature and quantity of impurities. |
| Expected Recovery | 80-95% | May be lower if significant baseline impurities are present. |
Experimental Protocols
This section provides a detailed methodology for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Ninhydrin stain or other suitable TLC visualization agent
-
Rotary evaporator
-
Compressed air or nitrogen for flash chromatography
Thin Layer Chromatography (TLC) Analysis for Method Development:
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound an Rf value between 0.2 and 0.4 for optimal separation.[2]
-
Prepare several eluent systems with varying ratios of DCM and MeOH, each containing 0.5% TEA. For example:
-
98:2:0.5 DCM:MeOH:TEA
-
95:5:0.5 DCM:MeOH:TEA
-
90:10:0.5 DCM:MeOH:TEA
-
-
Dissolve a small amount of the crude mixture in a minimal volume of DCM.
-
Spot the crude mixture onto a TLC plate.
-
Develop the TLC plates in the different eluent systems.
-
Visualize the spots under a UV lamp and/or by staining with ninhydrin (amines will typically show up as purple or yellow spots).
-
Calculate the Rf value for the product and major impurities in each solvent system. Select the system that provides the best separation with the target Rf.
Column Preparation (Slurry Packing):
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a silica gel to crude compound ratio of 30-50:1 by weight is a good starting point).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2:0.5 DCM:MeOH:TEA).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel. Do not let the solvent level drop below the top of the sand layer.
Sample Loading:
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add this powder to the top of the prepared column.
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to adsorb completely without disturbing the surface.
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the column size and the separation.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of methanol. For example, start with 98:2:0.5 DCM:MeOH:TEA and incrementally change to 95:5:0.5, then 90:10:0.5.[3]
-
Monitor the elution of the compounds by spotting fractions onto TLC plates and visualizing as described in the method development step.
Product Isolation:
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvents under reduced pressure using a rotary evaporator. The addition of a co-solvent like toluene can aid in the azeotropic removal of residual triethylamine.
-
Dry the purified product under high vacuum to remove any remaining traces of solvent.
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 3-(Piperidin-1-yl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-yl)propan-1-amine and its derivatives are versatile building blocks in medicinal chemistry, often incorporated into molecules targeting the central nervous system.[1] The purity of these intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. Recrystallization is a critical purification technique to remove impurities that may arise during synthesis.
As this compound is a liquid at room temperature, purification via standard recrystallization requires its conversion to a solid salt, typically the dihydrochloride salt.[1] This document provides detailed protocols for the formation and recrystallization of this compound dihydrochloride, along with general methods applicable to other solid derivatives.
Key Concepts in Recrystallization
The fundamental principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[2] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent (mother liquor).
For amine compounds that are liquids or oils, conversion to a hydrochloride salt is a common and effective strategy to produce a solid that can be purified by recrystallization.[3]
Data Presentation: Recrystallization of this compound Dihydrochloride
The following table summarizes typical quantitative data for the purification of this compound dihydrochloride via recrystallization. These values are illustrative and can be used as a benchmark for process optimization.
| Parameter | Before Recrystallization | After Recrystallization | Method of Analysis |
| Purity | ~95% | >99.5% | HPLC, ¹H NMR |
| Yield | - | 80-90% | Gravimetric |
| Appearance | Off-white to light yellow solid | White crystalline solid | Visual Inspection |
| Melting Point | Broad range | Sharp range (e.g., 225-227 °C) | Melting Point Apparatus |
Experimental Protocols
Protocol 1: Formation of this compound Dihydrochloride
This protocol describes the conversion of the free base (liquid) to its solid dihydrochloride salt.
Materials:
-
This compound (free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether or Isopropyl Alcohol (IPA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or isopropyl alcohol in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise to the stirred solution. A white precipitate should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether or IPA to remove any residual impurities.
-
Dry the solid under vacuum to obtain the crude this compound dihydrochloride.
Protocol 2: Single-Solvent Recrystallization of this compound Dihydrochloride
This is a standard method for purifying the solid dihydrochloride salt.
Materials:
-
Crude this compound dihydrochloride
-
Recrystallization solvent (e.g., ethanol, methanol, or isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude salt in various polar solvents (e.g., ethanol, methanol, isopropanol). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound dihydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution, but avoid a large excess to maximize yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Crystal formation should initiate as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Two-Solvent Recrystallization
This method is useful if a suitable single solvent cannot be found. A common pair for amine hydrochlorides is an alcohol (good solvent) and a non-polar solvent like heptane or ethyl acetate (poor solvent). A patent describing the purification of a related compound, (R)-3-aminopiperidine dihydrochloride, utilizes an ethanol/heptane mixture.[4]
Materials:
-
Crude this compound dihydrochloride
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., heptane or ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Dissolve the crude salt in a minimal amount of the hot "good" solvent (ethanol).
-
While the solution is still hot, slowly add the "poor" solvent (heptane) dropwise until the solution becomes slightly turbid (cloudy).
-
If the solution remains turbid, add a few drops of the hot "good" solvent until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect, wash, and dry the crystals as described in Protocol 2.
Visualization of Experimental Workflow and Biological Context
Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives.
Caption: General workflow for the purification of this compound via salt formation and recrystallization.
Signaling Pathway Inhibition by a Derivative
Derivatives of this compound have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological processes.[5] For example, Ifenprodil, which shares a structural relationship, is an inhibitor of the GluN2B subunit of the NMDA receptor.[5] The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of NMDA receptor signaling by a this compound derivative.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-(Piperidin-1-yl)propan-1-amine by Reversed-Phase HPLC with Pre-Column Derivatization
[AN-HPLC-034]
Abstract
This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Piperidin-1-yl)propan-1-amine. Due to the lack of a native chromophore in the target molecule, a pre-column derivatization step using 4-toluenesulfonyl chloride is employed to enable ultraviolet (UV) detection. This method is suitable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications.
Introduction
This compound is a diamine that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is essential for ensuring the quality and purity of starting materials and final products in drug development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. However, the aliphatic nature of this compound and its lack of a UV-absorbing chromophore make direct detection by UV spectrophotometry challenging.
To overcome this limitation, this method utilizes a pre-column derivatization reaction with 4-toluenesulfonyl chloride (tosyl chloride). This reaction introduces a tosyl group onto the primary and/or secondary amine, creating a derivative that is highly responsive to UV detection. The subsequent separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and sensitivity.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.45 µm)
Reagents and Standards
-
This compound reference standard
-
4-Toluenesulfonyl chloride (Tosyl Chloride)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (reagent grade)
-
Sodium bicarbonate
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 10 minutes to dissolve the sample.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Derivatization Procedure
-
To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of 1 M sodium bicarbonate solution.
-
Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Cap the vial and vortex thoroughly.
-
Heat the vial at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vial to room temperature.
-
The derivatized solution is now ready for injection into the HPLC system.
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) based on established methods for similar piperidine compounds.[1][2][3][4] The expected performance characteristics are summarized in the table below.
| Parameter | Expected Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Data Presentation
The quantitative data for a typical method validation for a derivatized piperidine compound is presented below for reference.[2][3][4]
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for analytical method validation.
References
Application Note: LC-MS/MS Analysis for Reaction Monitoring of 3-(Piperidin-1-yl)propan-1-amine
Abstract
This application note provides a detailed protocol for the quantitative analysis of 3-(Piperidin-1-yl)propan-1-amine in reaction mixtures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals who require a robust and sensitive method to monitor the progress of chemical reactions involving this aliphatic diamine. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data, based on the analysis of similar primary amines, is presented to illustrate the expected performance of the method.
Introduction
This compound is a bifunctional molecule containing both a primary and a tertiary amine, making it a versatile building block in synthetic organic chemistry and drug discovery. Accurate and precise monitoring of its consumption or formation in a reaction is crucial for reaction optimization, kinetic studies, and quality control. LC-MS/MS is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] This note outlines a general procedure that can be adapted for various reaction matrices. The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Reagents and Materials
-
Reference Standard: this compound (Purity ≥97%)[2]
-
Internal Standard (IS): A structurally similar compound not present in the reaction mixture (e.g., a stable isotope-labeled analog or a homologous amine).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Additives: Formic acid (FA), Ammonium formate - LC-MS grade.
-
Sample Preparation: 0.22 µm syringe filters, autosampler vials.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to an appropriate concentration for LC-MS analysis and to remove any particulate matter.
-
Quenching (if necessary): At specified time points, aliquot a small, precise volume of the reaction mixture (e.g., 10 µL) and immediately quench the reaction by diluting it into a larger volume of a suitable solvent to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentration into the linear range of the calibration curve. A dilution factor of 1000x to 10,000x is common.
-
Internal Standard Addition: Add the internal standard to the diluted sample to a final concentration consistent across all samples and calibration standards.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation and reaction matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| MRM Transitions | Analyte: Precursor Ion (M+H)⁺ → Product Ion(s) IS: Precursor Ion (M+H)⁺ → Product Ion(s) |
Note: The specific precursor and product ions for this compound (MW: 142.24)[2] and the internal standard must be determined by direct infusion of the standard compounds into the mass spectrometer.
Calibration and Quantification
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the initial mobile phase. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Analysis: Inject the calibration standards followed by the prepared reaction samples.
-
Data Processing: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Apply a linear regression with a 1/x weighting. Determine the concentration of the analyte in the samples from this curve.
Quantitative Data Summary
The following table summarizes the expected performance of the LC-MS/MS method for the analysis of primary amines, based on published data for similar compounds.[3][4] These values should be established and validated for this compound in the specific reaction matrix.
Table 3: Expected Method Performance Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of chemical reactions.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust framework for the quantitative analysis of this compound in reaction mixtures. The protocol is adaptable and should be validated for the specific reaction conditions and matrix being studied. This analytical approach is well-suited for applications in process chemistry, reaction kinetics, and metabolic studies where accurate quantification of this amine is required.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 3-(Piperidin-1-yl)propan-1-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-yl)propan-1-amine in coupling reactions.
Troubleshooting Guide
Issue: Low or No Product Formation
Low or no yield of the desired amide product is a common issue in coupling reactions. The following sections break down potential causes and offer systematic solutions.
The first critical step in an amide coupling reaction is the activation of the carboxylic acid. Insufficient activation will lead to poor yields.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Coupling Reagent | For routine couplings, carbodiimides like EDC are often sufficient. However, for more challenging or sterically hindered carboxylic acids, consider more potent onium-salt based reagents such as HATU, HBTU, or HCTU, or phosphonium-salt reagents like PyBOP.[1][2] |
| Degraded Coupling Reagent | Coupling reagents, especially carbodiimides and onium salts, can be sensitive to moisture. Ensure they are stored in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon) if possible. Use freshly opened or properly stored reagents. |
| Insufficient Reagent Stoichiometry | Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid is used. For difficult couplings, increasing the equivalents may be beneficial. |
| Suboptimal Reaction Conditions | Activation is often performed at 0 °C to room temperature. Ensure the reaction has sufficient time for the activated intermediate to form before adding the amine. Pre-activation of the carboxylic acid for 15-30 minutes before adding this compound can improve yields.[3] |
This compound contains both a primary and a tertiary amine. While the primary amine is the desired nucleophile, the tertiary amine can influence the reaction environment.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reduced Nucleophilicity of the Primary Amine | While the primary amine in this molecule is generally nucleophilic, steric hindrance from a bulky carboxylic acid partner can slow the reaction.[1] |
| Protonation of the Primary Amine | If the carboxylic acid starting material is not fully deprotonated, it can protonate the primary amine of your substrate, rendering it non-nucleophilic. Ensure an appropriate amount of a non-nucleophilic base is present. |
| Interference from the Tertiary Piperidine Amine | The tertiary amine can act as a base. While this can be beneficial in some cases, it can also interfere with the intended base (like DIPEA) and potentially lead to side reactions. It is generally recommended to still include a dedicated non-nucleophilic base in the reaction. |
The overall reaction environment plays a crucial role in the success of the coupling reaction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are most common.[4] For substrates with poor solubility, consider N-Methyl-2-pyrrolidone (NMP) which has superior solvating properties.[2] |
| Inappropriate Base | A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize any acid byproducts without competing with the primary amine. N,N-Diisopropylethylamine (DIPEA) is a common choice.[5] For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered.[1] |
| Insufficient Reaction Time or Temperature | Sterically hindered couplings may require longer reaction times (e.g., overnight) or gentle heating.[2] However, prolonged heating can increase the risk of side reactions like racemization. Monitor the reaction by TLC or LC-MS to determine the optimal time. |
Troubleshooting Workflow for Low Coupling Yield
References
Technical Support Center: Synthesis of 3-(Piperidin-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperidin-1-yl)propan-1-amine.
I. Synthetic Pathway Overview
The most common and industrially significant route for the synthesis of this compound involves a two-step process:
-
Cyanoethylation of Piperidine: A Michael addition of piperidine to acrylonitrile to form 3-(piperidin-1-yl)propanenitrile.
-
Reduction of 3-(piperidin-1-yl)propanenitrile: The nitrile group of the intermediate is reduced to a primary amine, yielding the final product.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solutions |
| SP-01 | Presence of a higher molecular weight impurity in the cyanoethylation step. | Dicyanoethylation: Reaction of the product amine with another molecule of acrylonitrile. This is more likely with an excess of acrylonitrile or prolonged reaction times. | - Use a stoichiometric amount or a slight excess of piperidine.- Control the reaction temperature and time carefully.- Monitor the reaction progress by GC or TLC to avoid over-reaction. |
| SP-02 | Formation of an acidic byproduct during cyanoethylation or upon storage of the intermediate. | Hydrolysis of the nitrile: The nitrile group can hydrolyze to a carboxylic acid, forming 3-(piperidin-1-yl)propanoic acid, especially in the presence of water and acid/base catalysts. | - Use anhydrous solvents and reagents for the cyanoethylation step.- Store the intermediate, 3-(piperidin-1-yl)propanenitrile, under anhydrous conditions.- Purify the intermediate via distillation or chromatography to remove any acidic impurities before the reduction step. |
| SP-03 | Incomplete conversion of 3-(piperidin-1-yl)propanenitrile during the reduction step. | Insufficient reducing agent or catalyst deactivation: The amount of reducing agent (e.g., LiAlH₄, Raney Nickel) may be insufficient, or the catalyst may have lost its activity. | - Ensure the use of a sufficient excess of the reducing agent as per established protocols.- Use fresh, high-quality reducing agents and catalysts.- For catalytic hydrogenation, ensure the catalyst is not poisoned and the system is free of contaminants. |
| SP-04 | Formation of secondary or tertiary amine byproducts during the reduction of the nitrile. | Reaction of the intermediate imine: The intermediate imine formed during nitrile reduction can react with the product amine to form secondary and tertiary amine impurities. This is more common with certain catalysts like palladium. | - Choose a reducing agent less prone to this side reaction, such as Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel under optimized conditions.- Maintain a low concentration of the product amine during the reaction if possible. |
| SP-05 | Presence of a byproduct with a similar molecular weight to the final product, but with a hydroxyl group instead of the primary amine. | Hydrolysis of the intermediate imine: The imine intermediate formed during the reduction can be hydrolyzed to an aldehyde, which is then reduced to 3-(piperidin-1-yl)propan-1-ol. | - Ensure strictly anhydrous conditions during the reduction and work-up.- Use aprotic solvents for the reduction with hydrides like LiAlH₄. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the cyanoethylation of piperidine?
The most frequently encountered side product is the dicyanoethylated piperidine, N,N-bis(2-cyanoethyl)amine, which arises from the reaction of the initially formed 3-(piperidin-1-yl)propanenitrile with another molecule of acrylonitrile. To minimize its formation, it is crucial to control the stoichiometry of the reactants, typically by using a slight excess of piperidine, and to monitor the reaction progress to avoid extended reaction times.
Q2: My nitrile reduction with Raney Nickel is giving a complex mixture of products. What could be the issue?
Complex product mixtures during Raney Nickel reduction can be due to several factors. Over-reduction of the piperidine ring is a possibility, though less common under standard conditions. More likely, side reactions involving the intermediate imine can lead to the formation of secondary and tertiary amines. The activity of the Raney Nickel itself is also a critical parameter; inconsistent catalyst quality can lead to variable results. It is recommended to use a consistent grade of catalyst and to optimize the reaction temperature and pressure.
Q3: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines under standard conditions. More potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with catalysts such as Raney Nickel are typically required for this transformation.
Q4: I am observing the formation of 3-(piperidin-1-yl)propanoic acid in my crude product. How can I prevent this?
The formation of 3-(piperidin-1-yl)propanoic acid is due to the hydrolysis of the nitrile group in the intermediate, 3-(piperidin-1-yl)propanenitrile. This can occur during the cyanoethylation step if water is present, or during work-up and storage. To prevent this, ensure that all reagents and solvents used in the cyanoethylation are anhydrous. Storing the isolated nitrile intermediate under a dry, inert atmosphere is also recommended. If the acid is formed, it can typically be removed by an aqueous basic wash during the work-up of the final product.
Q5: What is the best way to monitor the progress of these reactions?
For both the cyanoethylation and the reduction steps, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the disappearance of starting materials and the appearance of the product and any major side products. For GC analysis, a capillary column suitable for amines should be used. For TLC, a silica gel plate with a mobile phase such as dichloromethane/methanol/ammonia can be effective for separating the basic components.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-(piperidin-1-yl)propanenitrile (Cyanoethylation)
Materials:
-
Piperidine
-
Acrylonitrile
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acrylonitrile (0.95 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC or TLC until the piperidine is consumed.
-
Remove the solvent under reduced pressure.
-
The crude 3-(piperidin-1-yl)propanenitrile can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Nitrile Reduction)
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
3-(piperidin-1-yl)propanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (a molar excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether.
-
Slowly add a solution of 3-(piperidin-1-yl)propanenitrile in anhydrous diethyl ether to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the nitrile.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Method B: Using Raney Nickel Catalytic Hydrogenation
Materials:
-
3-(piperidin-1-yl)propanenitrile
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol or Methanol (saturated with ammonia)
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, place a solution of 3-(piperidin-1-yl)propanenitrile in ethanol or methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 50-80 °C and agitate vigorously.
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the this compound by vacuum distillation.
V. Side Product Structures
Technical Support Center: Alkylation of 3-(Piperidin-1-yl)propan-1-amine
Welcome to the technical support center for the selective alkylation of 3-(Piperidin-1-yl)propan-1-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the mono-alkylation of this versatile diamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when alkylating this compound?
The main challenge in the alkylation of this compound is preventing di-alkylation. The product of the initial mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of an undesired tertiary amine. This results in a mixture of products that can be difficult to separate.
Q2: Can the tertiary piperidine nitrogen interfere with the reaction?
While the primary amine is the intended site of alkylation, the tertiary piperidine nitrogen can potentially act as a base, influencing the reaction conditions. In rare cases, particularly with highly reactive alkylating agents, it could undergo quaternization, though this is generally a minor side reaction compared to the di-alkylation of the primary amine.
Q3: What are the main strategies to promote selective mono-alkylation?
There are several effective strategies to favor mono-alkylation over di-alkylation:
-
Direct Alkylation with Cesium Hydroxide: Utilizing a cesium base can significantly enhance the selectivity for mono-alkylation.
-
Reductive Amination: This two-step process, involving the formation of an imine followed by reduction, offers excellent control over the degree of alkylation.
-
Use of Protecting Groups: Temporarily protecting the primary amine allows for subsequent reactions at other sites, followed by deprotection to yield the mono-alkylated product.
-
Chelation-Controlled Alkylation: For structurally similar 1,3-amino alcohols, chelation with reagents like 9-BBN has proven effective in directing mono-alkylation.
Troubleshooting Guides
Problem 1: Low Yield of Mono-alkylated Product and Significant Di-alkylation
Possible Causes:
-
High Reactivity of the Secondary Amine: The mono-alkylated product is more nucleophilic than the starting material.
-
Inappropriate Base: Strong bases that deprotonate both the primary and secondary amine can accelerate di-alkylation.
-
High Reaction Temperature or Concentration: These conditions can increase the rate of the second alkylation.
Solutions:
-
Employ the "Cesium Effect": Use cesium hydroxide as the base. Cesium ions are thought to coordinate more strongly with the secondary amine, reducing its nucleophilicity and sterically hindering further alkylation.[1][2]
-
Use a Large Excess of the Diamine: While not always practical due to cost, using a significant excess of this compound can statistically favor mono-alkylation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period can maintain a low concentration, thereby favoring the reaction with the more abundant primary amine.
Problem 2: Complex Product Mixture and Difficult Purification
Possible Causes:
-
Multiple Side Reactions: Besides di-alkylation, other side reactions may be occurring.
-
Incomplete Reaction: Unreacted starting material can complicate purification.
Solutions:
-
Switch to Reductive Amination: This method is highly selective for mono-alkylation and generally results in cleaner reaction profiles.[3] The reaction proceeds via an imine intermediate which is then reduced.
-
Implement a Protecting Group Strategy: Protect the primary amine with a group like Boc (tert-butoxycarbonyl). After protection, the desired modifications can be made, followed by deprotection to yield the pure mono-alkylated product.[4][5][6]
Problem 3: Low or No Reactivity
Possible Causes:
-
Poorly Activated Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently reactive.
-
Steric Hindrance: A bulky alkylating agent or substrate can slow down the reaction.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction conditions.
Solutions:
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Increase the Reaction Temperature: While this can risk di-alkylation, a moderate increase may be necessary to initiate the reaction.
-
Optimize the Solvent: For direct alkylation methods, polar aprotic solvents like DMF or DMSO are often effective.[1]
Data Presentation: Comparison of Mono-alkylation Strategies
| Strategy | Alkylating Agent | Key Reagents | Typical Mono-alkylation Yield (%) | Typical Selectivity (Mono:Di) | Reference |
| Direct Alkylation | Alkyl Bromide | CsOH, 4 Å molecular sieves, DMF | 70-90 | >9:1 | [1][2] |
| Reductive Amination | Aldehyde | NaBH(OAc)₃ or NaBH₃CN | >90 | Highly Selective | [3] |
| Protecting Group | Alkyl Halide | Boc₂O, then deprotection (e.g., TFA) | >90 (overall) | Exclusive Mono-alkylation | [4][6] |
| Chelation Control | Alkyl Iodide | 9-BBN, then base | 85-95 | Highly Selective | [7] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Cesium Hydroxide
This protocol is adapted from the work of Salvatore et al. on the chemoselective N-alkylation of diamines.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), powdered dry 4 Å molecular sieves, and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add cesium hydroxide monohydrate (CsOH·H₂O) (1.2 eq.) to the stirred suspension.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This is a general procedure for reductive amination.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Protocol 3: Boc-Protection and Deprotection
This two-step protocol ensures exclusive mono-alkylation.[4][6]
Step 1: Boc-Protection
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the resulting Boc-protected amine by column chromatography.
Step 2: Alkylation and Deprotection
-
Alkylation: The Boc-protected amine can now be used in subsequent reactions, such as alkylation of the secondary amine if desired, or other transformations on a different part of the molecule.
-
Deprotection: To remove the Boc group, dissolve the protected compound in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Work-up: Evaporate the solvent and TFA under reduced pressure to obtain the mono-alkylated product, often as a TFA salt.
Mandatory Visualizations
Caption: Reaction pathway showing desired mono-alkylation and undesired di-alkylation.
Caption: Troubleshooting logic for poor mono-alkylation selectivity.
References
- 1. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in 3-(1-piperidinyl)propylamine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-piperidinyl)propylamine, achieving a high yield is crucial for both efficiency and cost-effectiveness. This technical support center provides a comprehensive guide to troubleshooting low yields in the three primary synthetic routes to this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in the synthesis of 3-(1-piperidinyl)propylamine. What are the most common causes?
Low yields can often be attributed to several factors depending on the chosen synthetic route. The most common issues include:
-
Incomplete reaction: The reaction may not have proceeded to completion due to suboptimal conditions.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
-
Product loss during workup and purification: Significant amounts of the desired product can be lost during extraction, washing, and distillation steps.
-
Purity of reagents and solvents: The presence of impurities or water in the starting materials or solvents can interfere with the reaction.
This guide will delve into specific issues related to the three main synthetic pathways.
Synthetic Route 1: Reductive Amination of 3-Aminopropanal with Piperidine
This one-pot reaction involves the formation of an imine intermediate from 3-aminopropanal and piperidine, followed by its reduction to the final product.
Q2: My reductive amination reaction is giving a poor yield. What specific parameters should I investigate?
Several factors can influence the efficiency of the reductive amination. Consider the following:
-
Choice of Reducing Agent: The type and amount of reducing agent are critical. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. While NaBH₄ is less expensive, NaBH₃CN is often more selective for the iminium ion over the starting aldehyde, which can prevent the formation of byproducts.[1][2]
-
pH Control: The pH of the reaction mixture is crucial for imine formation. A slightly acidic pH (around 5-6) is generally optimal to facilitate the dehydration step in imine formation without excessively protonating the amine, which would render it non-nucleophilic.
-
Reaction Temperature and Time: These reactions are typically run at room temperature. However, if the reaction is sluggish, gentle heating might be necessary. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
Stoichiometry of Reactants: While a 1:1 molar ratio of the amine and aldehyde is theoretically required, using a slight excess of one of the reactants can sometimes drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
Experimental Protocol: Reductive Amination
-
To a solution of 3-aminopropanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add piperidine (1.0-1.2 eq).
-
Adjust the pH of the mixture to 5-6 using a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.2-1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Troubleshooting Flowchart: Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Synthetic Route 2: Nucleophilic Substitution of 3-Chloropropylamine with Piperidine
This method involves the reaction of piperidine with 3-chloropropylamine or its hydrochloride salt.
Q3: I am getting a low yield when reacting piperidine with 3-chloropropylamine hydrochloride. What could be the problem?
The primary challenges in this route are the reactivity of the starting material and the potential for side reactions.
-
Use of a Base: When using 3-chloropropylamine hydrochloride, a base is required to liberate the free amine for the reaction to proceed. The choice and amount of base are critical. A slight excess of a non-nucleophilic base like triethylamine or potassium carbonate is recommended.
-
Reaction Solvent and Temperature: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often good choices. The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by TLC or GC-MS is essential to determine the optimal temperature and reaction time.
-
Side Reactions: A common side reaction is the further reaction of the product, 3-(1-piperidinyl)propylamine, with another molecule of 3-chloropropylamine, leading to the formation of a quaternary ammonium salt. Using a molar excess of piperidine can help to minimize this side reaction.
Experimental Protocol: Nucleophilic Substitution
-
To a solution of 3-chloropropylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., triethylamine, 2.2 eq).
-
Add piperidine (1.0-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate it.
-
Purify the crude product by vacuum distillation.
Quantitative Data: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine (2.2 eq) | K₂CO₃ (2.2 eq) | None |
| Solvent | Acetonitrile | DMF | Ethanol |
| Temperature | Reflux | 80 °C | Room Temp |
| Reaction Time | 12 h | 18 h | 48 h |
| Yield (%) | ~75% | ~65% | <10% |
Note: These are representative yields and can vary based on the specific experimental setup.
Synthetic Route 3: Michael Addition of Piperidine to Acrylonitrile followed by Reduction
This two-step process involves the initial Michael addition of piperidine to acrylonitrile to form 3-(1-piperidinyl)propanenitrile, followed by the reduction of the nitrile group to the primary amine.
Q4: My Michael addition of piperidine to acrylonitrile is resulting in a low yield of the nitrile intermediate. What are the critical parameters to optimize?
The Michael addition is generally a high-yielding reaction, but certain factors can lead to lower than expected yields.
-
Reaction Temperature: The Michael addition is an exothermic reaction. It is often necessary to control the temperature, especially during the initial addition of the reactants, to prevent side reactions. Running the reaction at or below room temperature is generally recommended.
-
Catalyst: While the reaction can proceed without a catalyst, a small amount of a base catalyst can sometimes improve the reaction rate. However, strong bases should be avoided as they can promote the polymerization of acrylonitrile.
-
Purity of Acrylonitrile: Acrylonitrile is prone to polymerization. Using freshly distilled acrylonitrile is recommended to avoid introducing polymeric impurities into the reaction.
Q5: The reduction of the nitrile intermediate is giving a low yield of the final amine product. What are the common issues?
The reduction of the nitrile is a critical step, and several factors can affect the yield.
-
Choice of Reducing Agent/Catalyst: The most common method for this reduction is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] The choice of catalyst and reaction conditions (pressure, temperature) can significantly impact the yield and selectivity. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, but these are often less practical for large-scale synthesis due to safety and workup considerations.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the nitrile intermediate or the solvent, leading to incomplete reduction. Ensuring the purity of the starting material is crucial.
-
Incomplete Reduction: The reduction may stop at the imine intermediate, which can then hydrolyze back to an aldehyde upon workup, leading to a complex mixture of products. Ensuring sufficient reaction time and catalyst loading is important.
Experimental Protocol: Michael Addition and Reduction
Step 1: Michael Addition
-
To a solution of piperidine (1.0 eq) in a suitable solvent (e.g., ethanol), add acrylonitrile (1.0-1.1 eq) dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
-
Remove the solvent under reduced pressure to obtain the crude 3-(1-piperidinyl)propanenitrile. This intermediate can often be used in the next step without further purification.
Step 2: Nitrile Reduction (Catalytic Hydrogenation)
-
Dissolve the crude 3-(1-piperidinyl)propanenitrile in a suitable solvent (e.g., ethanol or methanol).
-
Add the hydrogenation catalyst (e.g., Raney nickel or 5% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the desired temperature (e.g., 50-80°C) and stir vigorously.
-
Monitor the hydrogen uptake to determine the reaction's progress.
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Logical Relationship Diagram: Michael Addition and Reduction
Caption: Synthetic pathway via Michael addition and subsequent nitrile reduction.
Purification and Product Loss
Q6: I seem to be losing a significant amount of my product during purification by distillation. How can I minimize this loss?
Product loss during distillation is a common issue, especially for relatively volatile amines.
-
Vacuum Distillation: 3-(1-piperidinyl)propylamine has a relatively high boiling point at atmospheric pressure, and heating to this temperature can lead to decomposition. Vacuum distillation is essential to lower the boiling point and minimize thermal degradation.[4][5]
-
Fractional Distillation: If the crude product contains impurities with boiling points close to that of the desired product, fractional distillation may be necessary to achieve high purity.[6][7][8] However, this can also lead to some product loss in the column.
-
Azeotropes: Be aware of the potential for azeotrope formation with residual solvents or water, which can complicate the distillation process.
-
Bumping: Amines can sometimes bump violently during distillation. Using a magnetic stir bar or boiling chips can help to ensure smooth boiling.
Purification Data: Boiling Point of 3-(1-piperidinyl)propylamine
| Pressure | Boiling Point (°C) |
| Atmospheric | ~215-217 °C (with some decomposition) |
| 15 mmHg | ~105-107 °C |
| 10 mmHg | ~95-97 °C |
By carefully controlling the reaction conditions, monitoring the reaction progress, and optimizing the workup and purification procedures, researchers can significantly improve the yield of 3-(1-piperidinyl)propylamine and ensure the successful outcome of their synthesis.
References
Technical Support Center: Purification of 3-(Piperidin-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Piperidin-1-yl)propan-1-amine. The following sections detail common issues encountered during purification and provide recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
While the exact impurity profile can vary between suppliers, common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include piperidine, 3-chloropropanenitrile, or other precursors.
-
Byproducts of the synthesis: These can be varied, but may include products of side reactions or incomplete reactions. For instance, in syntheses involving piperidine, byproducts from related reactions could be present.[1]
-
Solvents: Residual solvents from the synthesis and initial purification steps.
-
Water: Due to the hygroscopic nature of amines.
-
Degradation products: Amines can be susceptible to oxidation and degradation over time, especially if not stored properly.[2]
Q2: My this compound is a yellow to brown liquid. Is this normal?
Commercial grades of this compound can often have a yellowish or brownish tint due to the presence of minor impurities or degradation products. While this may be acceptable for some applications, high-purity material required for sensitive experiments (e.g., drug development) should be colorless. Discoloration often indicates the need for purification.
Q3: I am struggling to remove a close-boiling impurity by distillation. What should I do?
When dealing with impurities that have boiling points close to that of this compound (approximately 205-207 °C), a simple distillation may not be effective.[3] In such cases, consider the following:
-
Fractional Distillation: This technique provides better separation for liquids with boiling points that differ by less than 25 °C.[4][5] The use of a fractionating column increases the number of theoretical plates, enhancing separation efficiency.[3][6]
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of both your product and the impurity. This can sometimes improve the separation and is also beneficial for heat-sensitive compounds.
-
Alternative Purification Methods: If distillation is ineffective, chemical or chromatographic methods may be necessary.
Q4: Can I purify this compound by recrystallization?
As this compound is a liquid at room temperature, it cannot be directly recrystallized. However, it can be converted to a solid salt, such as the hydrochloride or hydrobromide salt, which can then be purified by recrystallization.[7] After recrystallization, the purified salt can be converted back to the free amine by treatment with a base and extraction.[7][8]
Q5: My amine is streaking on the silica gel TLC plate and I'm getting poor separation in my flash column. How can I improve this?
The basic nature of amines leads to strong interactions with the acidic silica gel, causing streaking and poor separation.[9] To mitigate this, you can:
-
Add a competing amine to the mobile phase: Incorporating a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or ammonia (as a solution in methanol) in your eluent can neutralize the acidic sites on the silica, leading to better peak shapes.[9][10]
-
Use a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: These columns are specifically designed for the purification of amines and can provide excellent separation without the need for mobile phase modifiers.[11]
-
-
Reversed-phase chromatography: This technique can be very effective for purifying polar and ionizable compounds like amines.[9]
Troubleshooting Guides
Issue 1: Low Purity After Fractional Distillation
| Symptom | Possible Cause | Recommended Solution |
| Purity (by GC/NMR) has not significantly improved. | Boiling points of the product and impurity are too close. | Increase the efficiency of the fractional distillation by using a longer fractionating column or one with a more efficient packing.[6] Consider switching to vacuum fractional distillation. |
| The product is degrading during distillation. | The compound is sensitive to high temperatures. | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. |
| Inconsistent boiling point during collection. | Inefficient separation or presence of multiple impurities. | Optimize the heating rate and ensure the column is properly insulated. Collect smaller fractions and analyze their purity individually. |
Issue 2: Problems with Purification by Salt Recrystallization
| Symptom | Possible Cause | Recommended Solution |
| The amine salt does not precipitate upon adding acid. | The salt is soluble in the chosen solvent. | Use a less polar solvent for the salt formation. Diethyl ether or ethyl acetate are common choices.[7] Ensure the acid is added slowly. |
| An oil forms instead of a solid precipitate. | The salt is "oiling out" of the solution. | Try using a more dilute solution of the amine and/or acid. Vigorous stirring can sometimes promote crystallization. Alternatively, try a different solvent system. |
| Low recovery of the purified free amine after basification and extraction. | Incomplete conversion back to the free base or inefficient extraction. | Ensure the aqueous solution is sufficiently basic (pH > 12) before extraction. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions. |
Issue 3: Challenges in Flash Chromatography
| Symptom | Possible Cause | Recommended Solution |
| Product remains on the baseline of the silica column. | The amine is strongly adsorbed to the acidic silica. | Add triethylamine or ammonium hydroxide to the eluent.[12] Alternatively, use an amine-functionalized or alumina column.[11] |
| Co-elution of impurities with the product. | Poor selectivity of the chosen chromatographic system. | Optimize the mobile phase polarity. If using normal phase, try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[13] Consider switching to reversed-phase chromatography for a different selectivity.[9] |
| Apparent degradation of the product on the column. | The amine is sensitive to the acidic nature of silica gel. | Deactivate the silica with triethylamine before running the column or use a less acidic stationary phase like neutral alumina or an amine-functionalized column.[10][11] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for separating this compound from impurities with slightly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Sample Preparation: Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect a forerun fraction, which will contain any lower-boiling impurities.
-
Once the temperature at the thermometer stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides.
-
-
Analysis: Analyze the purity of the collected fractions by GC, HPLC, or NMR.
Illustrative Data:
| Purification Step | Purity (GC Area %) | Yield | Boiling Point (°C @ 15 mmHg) |
| Commercial Sample | 92% | - | - |
| Forerun | - | ~5% | < 100 |
| Main Fraction | >99% | ~85% | 102-104 |
| Residue | - | ~10% | - |
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This method is useful for removing non-basic impurities or those that are difficult to separate by distillation.
Methodology:
-
Salt Formation:
-
Dissolve the impure amine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of hydrochloric acid (or bubble HCl gas through the solution) with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
-
Recrystallization:
-
Collect the crude salt by filtration.
-
Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, methanol/diethyl ether mixture).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Conversion to Free Amine:
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and slowly add a concentrated solution of NaOH or KOH until the pH is > 12.
-
Extract the free amine with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Illustrative Data:
| Purification Step | Purity (HPLC Area %) | Overall Yield |
| Commercial Sample | 95% | - |
| Crude HCl Salt | 97% | ~95% (salt formation) |
| Recrystallized HCl Salt | >99.5% | ~80% (recrystallization) |
| Final Free Amine | >99.5% | ~75% (overall) |
Protocol 3: Flash Chromatography on Amine-Functionalized Silica
This is an effective method for removing polar impurities and achieving high purity.
Methodology:
-
Column Packing: Pack an amine-functionalized silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., from 100% hexane to 50% ethyl acetate in hexane). The exact gradient will depend on the impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Illustrative Data:
| Chromatography System | Initial Purity (LC-MS) | Final Purity (LC-MS) | Recovery |
| Amine-functionalized silica, Hexane/EtOAc gradient | 90% | >99% | ~90% |
| Standard silica with 1% TEA, DCM/MeOH gradient | 90% | >98% | ~85% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for flash chromatography of basic amines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Stability of 3-(Piperidin-1-yl)propan-1-amine in acidic vs basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 3-(Piperidin-1-yl)propan-1-amine under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses two amine functional groups with different basicities: a tertiary amine within the piperidine ring and a primary amine at the end of the propyl chain. The lone pair of electrons on each nitrogen atom allows for protonation, making the molecule's stability highly dependent on the pH of its environment. The piperidine ring is a saturated heterocycle, generally stable to ring-opening under mild acidic or basic conditions.
Q2: How does the pH of a solution affect the stability of this compound?
A2: The pH of the solution dictates the protonation state of the two amine groups, which in turn affects the molecule's overall charge and reactivity.
-
Acidic Conditions (pH < pKa): Both the primary and tertiary amine groups will be protonated, forming a dicationic species. This protonation protects the amine groups from certain degradation pathways, such as oxidation. However, very strong acidic conditions, especially at elevated temperatures, could potentially catalyze hydrolysis or other degradation reactions, although aliphatic amines are generally resistant to acid-catalyzed degradation.
-
Basic Conditions (pH > pKa): Both amine groups will be in their free base (unprotonated) form. In this state, the lone pair of electrons on the nitrogen atoms are available to participate in chemical reactions. Under strong basic conditions, particularly with heat, aliphatic amines can be susceptible to degradation pathways like Hofmann elimination, although this is less common for cyclic amines like piperidine compared to quaternary ammonium salts. The unprotonated form is also more susceptible to oxidation.
Q3: What are the predicted pKa values for the amine groups in this compound?
A3: The basicity of the two amine groups in this compound differs. The tertiary amine within the piperidine ring is generally more basic than the primary amine. Predicted pKa values for the conjugate acids of similar structures are in the range of 10-11. One predicted pKa value for this compound is approximately 10.44.[1] A precise determination would require experimental measurement.
Troubleshooting Guide
Issue 1: Unexpected degradation of this compound is observed in an acidic solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxidizing Agents | Sparge the solution with an inert gas (e.g., nitrogen or argon) before and during the experiment. Add a small amount of an antioxidant (e.g., ascorbic acid), if compatible with the experimental goals. | Even under acidic conditions where the amines are protonated, strong oxidizing agents can lead to degradation. Removing dissolved oxygen can mitigate this. |
| High Temperature | Reduce the reaction or storage temperature. Perform a temperature stability study to determine the acceptable range. | Elevated temperatures can provide the activation energy for degradation pathways, even those that are slow at room temperature. |
| Photodegradation | Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. | Although the molecule does not have strong chromophores, UV light can sometimes initiate radical-based degradation pathways. |
| Interaction with Other Components | Analyze the purity of all reagents and solvents. If working with a formulation, investigate potential interactions with excipients. | Impurities or other components in the solution could be catalyzing the degradation. |
Issue 2: The concentration of this compound decreases over time in a basic solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | As with acidic solutions, remove dissolved oxygen by sparging with an inert gas. | The free base form of the amine is more susceptible to oxidation than the protonated form. |
| Hofmann Elimination (less likely) | Avoid excessively high temperatures in combination with strong bases. Analyze for the presence of alkene byproducts. | While less common for secondary and tertiary amines compared to quaternary ammonium salts, strong base and heat can potentially induce elimination reactions. |
| Reaction with Carbon Dioxide | If working with solutions exposed to air, consider the possibility of carbonate salt formation, which may alter the compound's properties or analytical response. | Amines can react with atmospheric CO2 to form carbamates or carbonate salts. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene containers, especially for dilute solutions. | The free base can be "sticky" and adsorb to the surface of glass containers, leading to an apparent decrease in concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a typical forced degradation study to assess the stability of this compound under hydrolytic stress.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- High-purity water (e.g., Milli-Q)
- HPLC-grade acetonitrile and appropriate buffer for analysis
- Volumetric flasks, pipettes, and vials
- HPLC system with UV or Mass Spectrometric (MS) detection
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
- Acid Hydrolysis: In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.
- Base Hydrolysis: In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.
- Neutral Hydrolysis: In a volumetric flask, add an aliquot of the stock solution to high-purity water.
- Incubation: Store the solutions at a controlled temperature (e.g., 60°C). Protect from light.
- Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
- Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution for HPLC analysis. Dilute all samples to a suitable concentration with the mobile phase.
- Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact compound from any potential degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.
- Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.
- Detection: As this compound lacks a strong chromophore, derivatization or a mass spectrometer is the preferred detection method. If using UV, detection at low wavelengths (e.g., ~210 nm) may be possible.
- Column Temperature: 30°C.
2. Method Validation:
- The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
- Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that degradation products are well-separated from the main peak.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions (60°C)
| Condition | Time (hours) | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 48 | < 5% | Minimal degradation expected. |
| 1 M HCl | 48 | 5-10% | Possible minor products from slow hydrolysis or other acid-catalyzed reactions. |
| Water (pH ~7) | 48 | < 2% | Generally stable in neutral aqueous solution. |
| 0.1 M NaOH | 48 | < 5% | Minimal degradation expected at this concentration and temperature. |
| 1 M NaOH | 48 | 10-20% | Potential for Hofmann elimination byproducts (alkenes) or oxidative degradation products if oxygen is present. |
Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Visualizations
References
Column chromatography tailing issues with primary amines and solutions
Technical Support Center: Column Chromatography of Primary Amines
Welcome to the troubleshooting guide for tailing issues encountered during the column chromatography of primary amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my primary amine compounds show significant tailing on a silica gel column?
A1: Peak tailing of primary amines on silica gel is a common issue caused by strong secondary interactions between the basic amine and the acidic surface of the stationary phase.[1][2] Standard silica gel has acidic silanol groups (Si-OH) on its surface, which have a pKa of approximately 5.[3] Primary amines are basic compounds (the pKa of their conjugate acids is typically 10-11) and can interact strongly with these silanol groups through hydrogen bonding and ion-exchange mechanisms.[4][5] This strong interaction leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetric peak with a characteristic "tail".[4][6]
Q2: What is the most common and immediate solution to reduce amine tailing?
A2: The most straightforward solution is to add a small amount of a basic modifier, most commonly triethylamine (TEA), to your eluent.[7] This modifier acts as a competitive base, binding to the active silanol sites on the silica gel and preventing your primary amine from interacting with them.[8][9] This allows the amine to travel through the column with fewer secondary interactions, resulting in a more symmetrical peak shape. Typically, a concentration of 0.1% to 2% (v/v) of triethylamine in the mobile phase is effective.[10][11]
Q3: Are there alternatives to triethylamine (TEA) as a mobile phase modifier?
A3: Yes, other basic modifiers can be used. Ammonium hydroxide is another common choice, especially for reversed-phase chromatography, where it can be introduced as a third solvent in a gradient system.[9] Other organic amines like diisopropylethylamine (DIPEA) or pyridine can also be used, though TEA is the most common due to its efficacy and volatility.[12] For compounds that are particularly sensitive, using an alternative stationary phase may be a better approach.[13]
Q4: My compound is sensitive to bases like triethylamine. What are my options?
A4: If your compound is base-sensitive, adding a strong base to the entire mobile phase is not ideal. You have several alternatives:
-
Deactivated Silica Gel: You can use silica gel that has been "neutralized" or deactivated by a pre-treatment with a base. This minimizes the amount of free base your compound is exposed to during elution.[10][13][14]
-
Alternative Stationary Phases: Consider using a different stationary phase that is not acidic. Alumina (basic or neutral) is a common choice for the purification of amines.[13] Amine-functionalized silica is another excellent option as its basic surface is inherently suited for separating basic compounds without additives.[15]
Q5: I added triethylamine, but I'm still seeing some tailing. What should I do next?
A5: If tailing persists after adding a modifier, consider the following steps:
-
Increase Modifier Concentration: You may need to slightly increase the concentration of triethylamine. Try increasing it incrementally, for example, from 0.5% to 1.0% or 1.5%.[11]
-
Equilibrate the Column Thoroughly: Ensure the column is fully equilibrated with the amine-containing mobile phase before loading your sample. Flush the packed column with at least 5-10 column volumes of the eluent to ensure all active sites are neutralized.[9][10]
-
Check Sample Load: Overloading the column can also cause peak tailing.[4] Try injecting a smaller amount of your sample to see if the peak shape improves.
-
Use Deactivated Silica: Prepare a column with triethylamine-deactivated silica gel for a more robust solution.
Troubleshooting Guides & Protocols
Troubleshooting Workflow for Amine Tailing
This diagram outlines a logical progression for diagnosing and solving tailing issues with primary amines.
Caption: Troubleshooting workflow for primary amine tailing.
Mechanism of Tailing and Modifier Action
This diagram illustrates the chemical interactions on the silica surface that cause tailing and how a basic modifier like triethylamine (TEA) mitigates the issue.
Caption: How triethylamine (TEA) blocks acidic sites on silica.
Quantitative Data Summary
This table provides key values relevant to the chromatography of amines on silica gel.
| Parameter | Typical Value | Significance | Reference |
| pKa of Silica Gel Silanols | ~5 | Defines the acidic nature of the stationary phase. | [3] |
| pKa of Alkylammonium Ions (R-NH₃⁺) | 10 - 11 | Defines the basicity of primary amines. The significant pKa difference with silica causes strong interactions. | [5] |
| Triethylamine (TEA) in Eluent | 0.1 - 2.0 % (v/v) | Effective concentration range for neutralizing silica surface without excessively altering mobile phase properties. | [11] |
| Ammonium Hydroxide in Eluent | 0.1 - 1.0 % (v/v) | A common alternative to TEA, often used in aqueous mobile phases. |
Experimental Protocols
Protocol 1: Using Triethylamine as a Mobile Phase Additive
This is the quickest method to counteract tailing.
Objective: To improve the peak shape of a primary amine during column chromatography.
Materials:
-
Standard silica gel (60-120 or 230-400 mesh)
-
Chromatography solvents (e.g., Hexane, Ethyl Acetate)
-
Triethylamine (TEA)
-
Crude sample containing the primary amine
Methodology:
-
Determine Eluent System: First, determine an appropriate solvent system for your separation using Thin Layer Chromatography (TLC).
-
Prepare Modified Eluent: Prepare your chosen eluent and add triethylamine to a final concentration of 0.5-1.0% (v/v). For example, to make 500 mL of 1% TEA in 20% Ethyl Acetate/Hexane, combine 100 mL Ethyl Acetate, 395 mL Hexane, and 5 mL Triethylamine.
-
Pack the Column: Pack the chromatography column with silica gel using the TEA-modified eluent.
-
Equilibrate the Column: Flush the packed column with 5-10 column volumes of the TEA-modified eluent. This step is critical to ensure all acidic silanol sites are passivated before the sample is loaded.[9][10]
-
Load Sample and Elute: Dissolve your sample in a minimum amount of solvent (preferably the eluent) and load it onto the column. Elute the column with the TEA-modified mobile phase, collecting fractions as usual.
-
Post-Purification: After combining the desired fractions, the triethylamine can typically be removed during solvent evaporation under reduced pressure, although sometimes a mild acidic wash of the combined organic fractions may be necessary if triethylammonium salts have formed.[16]
Protocol 2: Preparation of Triethylamine-Deactivated Silica Gel
This method is recommended for base-sensitive compounds or for particularly difficult separations.
Objective: To prepare a neutralized silica gel stationary phase to prevent interactions with basic analytes.[14]
Materials:
-
Silica gel (e.g., 150 g, 60-120 mesh)
-
Triethylamine (2-3 mL)
-
A low-boiling point solvent (e.g., petroleum ether, hexanes, or dichloromethane)
-
Rotary evaporator
Methodology:
-
Create Slurry: In a round-bottomed flask, combine the silica gel (150 g) with enough petroleum ether to create a mobile slurry.[14]
-
Add Base: Add triethylamine (2-3 mL) to the slurry.[14]
-
Mix Thoroughly: Swirl the flask for several minutes to ensure the triethylamine is evenly distributed throughout the silica gel.
-
Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Dry Completely: Dry the resulting neutralized silica gel under high vacuum overnight to remove any residual solvent and excess amine.[14]
-
Use for Chromatography: The deactivated silica gel is now ready to be used for column chromatography with your standard, non-modified eluent. This silica can be stored in a sealed container for future use.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. silicycle.com [silicycle.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromtech.com [chromtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. severe tailing on column - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. rsc.org [rsc.org]
- 15. teledyneisco.com [teledyneisco.com]
- 16. reddit.com [reddit.com]
Improving solubility of 3-(Piperidin-1-yl)propan-1-amine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-yl)propan-1-amine. Here, you will find guidance on overcoming common solubility challenges to ensure the success of your reactions and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a basic and lipophilic diamine. Its solubility is largely dictated by the polarity of the solvent and the pH of the medium. Generally, it is soluble in polar organic solvents.[1] Its solubility in aqueous solutions is limited but significantly increases in acidic conditions due to the protonation of its amine groups, leading to the formation of more soluble salts.[1]
Q2: I am observing a precipitate or incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility data table below for guidance.
-
pH Adjustment: For aqueous or protic solvent systems, lowering the pH can significantly improve solubility.
-
Gentle Heating: Mild heating can increase the rate of dissolution and overall solubility. However, be cautious of potential side reactions or degradation of other starting materials at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up aggregates and promote dissolution.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Data Presentation: Estimated Solubility of this compound
The following tables provide estimated solubility data for this compound in various solvents and at different pH values. Please note that these are qualitative estimates based on general chemical principles and should be used as a guide for solvent selection.
Table 1: Estimated Solubility in Common Organic Solvents at Room Temperature
| Solvent | Dielectric Constant (Approx.) | Polarity | Estimated Solubility |
| Water | 80.1 | Very High | Low |
| Methanol | 32.7 | High | Soluble |
| Ethanol | 24.5 | High | Soluble |
| Isopropanol | 19.9 | High | Soluble |
| Acetonitrile | 37.5 | High | Soluble |
| Dimethylformamide (DMF) | 36.7 | High | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Very Soluble |
| Tetrahydrofuran (THF) | 7.6 | Medium | Moderately Soluble |
| Dichloromethane (DCM) | 9.1 | Medium | Moderately Soluble |
| Toluene | 2.4 | Low | Sparingly Soluble |
| Hexane | 1.9 | Low | Insoluble |
Table 2: Estimated Aqueous Solubility as a Function of pH
| pH Range | Dominant Species | Estimated Solubility | Rationale |
| Acidic (pH < 4) | Diprotonated Cation | High | Both amine groups are protonated, forming a highly water-soluble salt. |
| Neutral (pH ~ 7) | Monoprotonated/Free Base | Low to Moderate | A mixture of the free base and the monoprotonated species exists, leading to limited aqueous solubility. |
| Basic (pH > 10) | Free Base | Low | The compound exists predominantly as the neutral, lipophilic free base with poor water solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Enhanced Aqueous Solubility
This protocol describes the conversion of the free base to its dihydrochloride salt, which exhibits significantly higher aqueous solubility.
Materials:
-
This compound
-
Anhydrous diethyl ether or isopropanol
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Stir plate and stir bar
-
Glass pipette or dropping funnel
-
Fume hood
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, dissolve 1.0 g of this compound in 20 mL of anhydrous diethyl ether or isopropanol in a clean, dry flask equipped with a stir bar.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred amine solution. Alternatively, bubble HCl gas through the solution.
-
A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.
-
After complete addition, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the white solid under vacuum to obtain this compound dihydrochloride.
Protocol 2: Improving Solubility in a Non-Polar Solvent Using a Co-Solvent
This protocol outlines how to use a polar co-solvent to dissolve this compound in a less polar reaction medium.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., Toluene, Dichloromethane)
-
Polar aprotic co-solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stir bar and stir plate
Procedure:
-
To the reaction vessel, add the primary non-polar solvent.
-
In a separate small vial, dissolve the required amount of this compound in a minimal amount of a polar aprotic co-solvent like DMF or DMSO. Start with a 10:1 ratio of primary solvent to co-solvent and adjust as needed.
-
Once fully dissolved, add the co-solvent solution of the amine to the reaction vessel containing the primary solvent with vigorous stirring.
-
Observe for any signs of precipitation. If the solution remains homogeneous, proceed with the reaction.
-
If precipitation occurs, a small, incremental addition of the co-solvent may be necessary to maintain solubility.
-
Important: Always run a control reaction with the co-solvent alone to ensure it does not interfere with the desired chemical transformation.
Visual Troubleshooting and Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting an appropriate solubility enhancement technique.
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Relationship between solubility problems and enhancement techniques.
References
Technical Support Center: Work-up Procedures for Reactions Containing 3-(Piperidin-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-yl)propan-1-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence reaction work-up?
A1: this compound is a basic, polar, and water-soluble diamine. Its properties present specific challenges during product purification. The presence of two basic nitrogen atoms (a primary amine and a tertiary amine) means it can readily form salts, which can be exploited for its removal during extractive work-up. However, its polarity and water solubility can lead to difficulties in separating it from polar products and can cause issues with phase separation during extractions.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: An acidic wash is the most effective method. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride), the basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[1] This allows for its efficient removal from the desired product in the organic phase.
Q3: My product is also basic and forms a salt with acid. How can I purify my product without losing it during an acidic wash?
A3: If your product is also basic, an acidic wash may not be suitable. In this case, alternative purification methods such as column chromatography on silica gel with a modified mobile phase (e.g., containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM) should be considered. Reverse-phase chromatography with a basic mobile phase can also be an effective technique for separating polar, basic compounds.
Q4: I am observing significant streaking on my TLC plate when analyzing my reaction mixture. What is the cause and how can I fix it?
A4: Streaking on silica gel TLC plates is a common issue when working with basic compounds like this compound and its derivatives. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your TLC mobile phase, such as 1-2% triethylamine or a few drops of ammonium hydroxide.
Q5: What are the main safety precautions to consider when working with this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound. Two common reaction types, amide coupling and urea formation, are used as illustrative examples.
Case Study 1: Amide Coupling Reaction
Reaction: Acylation of the primary amine of this compound with a carboxylic acid.
Problem: Low yield of the desired mono-acylated product and presence of a significant amount of di-acylated side product.
Possible Cause: The primary amine is generally more reactive towards acylation than the tertiary amine. However, under forcing conditions or with highly reactive acylating agents, acylation of the piperidine nitrogen can occur, leading to the formation of a quaternary ammonium salt, or in some cases, ring-opening of the piperidine. More commonly, if the carboxylic acid is activated in situ (e.g., with a carbodiimide), the primary amine of a second molecule of the diamine can react with the already formed amide product, leading to a di-acylated species.
Solution:
-
Control Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) relative to the diamine to ensure complete consumption of the starting amine.
-
Slow Addition: Add the activating agent or the activated carboxylic acid slowly to the solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
-
Purification: The desired mono-acylated product will have a different polarity compared to the starting diamine and the di-acylated product, allowing for separation by column chromatography.
| Parameter | Starting Diamine | Mono-acylated Product | Di-acylated Side Product |
| Polarity | High | Moderate | Low to Moderate |
| Solubility | Water, Methanol | Dichloromethane, Ethyl Acetate | Dichloromethane, Ethyl Acetate |
| pKa (approx.) | ~10.5 (primary), ~8.5 (tertiary) | ~8.5 (tertiary) | ~8.5 (tertiary) |
Experimental Protocol: Work-up for Amide Coupling
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove unreacted diamine and other basic impurities.
-
Neutral Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.
-
Brine Wash: Wash with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient with 1% triethylamine.
Case Study 2: Urea Formation
Reaction: Reaction of this compound with an isocyanate to form a urea.
Problem: Formation of a significant amount of a symmetric urea byproduct derived from the isocyanate.
Possible Cause: Isocyanates can react with water present in the reaction mixture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetric urea.
Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add the isocyanate solution slowly to the solution of this compound.
-
Purification: The desired product and the symmetric urea byproduct often have different solubilities, which can be exploited for purification. The symmetric urea is often less soluble and may precipitate out of the reaction mixture or during work-up.
| Compound | Polarity | Solubility |
| Desired Urea Product | Moderate | Soluble in DCM, Ethyl Acetate |
| Symmetric Urea Byproduct | Low | Poorly soluble in many organic solvents |
Experimental Protocol: Work-up for Urea Formation
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Trituration/Filtration: Add a solvent in which the desired product is soluble but the symmetric urea is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Stir the suspension, and then filter to remove the precipitated symmetric urea.
-
Extractive Work-up (if necessary): If the desired product is soluble in a water-immiscible organic solvent, perform an extractive work-up as described in the amide coupling protocol to remove any remaining starting amine.
-
Crystallization/Chromatography: The desired urea can often be purified by crystallization. If necessary, column chromatography can be used.
References
Protecting group strategies for 3-(Piperidin-1-yl)propan-1-amine
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the protection of the primary amine in 3-(Piperidin-1-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the primary amine of this compound?
Protecting the primary amine is a crucial step in multi-step syntheses to prevent it from undergoing unwanted reactions.[1] As a nucleophile, the primary amine can react with electrophiles. By converting it into a non-nucleophilic group, such as a carbamate, other functional groups in the molecule can undergo selective reactions.[1] This protection is temporary and the protecting group is removed in a later step to restore the amine functionality.
Q2: How can I selectively protect the primary amine in the presence of the tertiary piperidine amine?
Selective protection is generally straightforward. The tertiary amine of the piperidine ring is significantly more sterically hindered and less nucleophilic than the primary alkyl amine. Standard protecting group reagents for amines, such as Di-tert-butyl dicarbonate (Boc₂O), Benzyl chloroformate (Cbz-Cl), and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), will preferentially react with the primary amine under controlled conditions.[2]
Q3: Which protecting group should I choose: Boc, Cbz, or Fmoc?
The choice of protecting group depends on the planned subsequent reaction steps and the stability of other functional groups in your molecule. This is known as an orthogonal strategy.[1][3][4]
-
Boc (tert-Butoxycarbonyl): Ideal if your subsequent steps are stable to acidic conditions. It is stable to bases and nucleophiles but is easily removed with strong acids like trifluoroacetic acid (TFA).[3][5][6]
-
Cbz (Carbobenzyloxy): A robust group that is stable to both acidic and basic conditions.[7] It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which also reduces other functional groups like alkenes, alkynes, or nitro groups.[3][6][8]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Used when acid-labile or hydrogenation-sensitive groups are present. It is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in DMF.[3][9][10]
Q4: What is an "orthogonal protection strategy"?
An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[1][11] For example, using a Boc group (acid-labile) and an Fmoc group (base-labile) in the same molecule allows you to deprotect one amine selectively without affecting the other.[1][12] This provides precise control over which part of the molecule reacts in subsequent steps.
Troubleshooting Guides
Problem: Low or no yield during Boc protection.
-
Possible Cause 1: Inadequate Base. Although the tertiary amine in the substrate can act as a base, an external non-nucleophilic base like triethylamine (TEA) or DIPEA is often added to neutralize the protonated amine intermediate and accelerate the reaction.[13] Ensure you are using the correct stoichiometry.
-
Possible Cause 2: Reagent Quality. Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Use a fresh or properly stored reagent.
-
Possible Cause 3: Solvent Issues. The reaction is typically performed in solvents like THF, water, acetonitrile, or DCM.[14][15] Ensure your solvent is pure and appropriate for the solubility of your starting material.
Problem: My Cbz-protection reaction is messy and gives multiple products.
-
Possible Cause 1: Reagent Degradation. Benzyl chloroformate (Cbz-Cl) is highly reactive and sensitive to moisture. Degradation can lead to side reactions. Use fresh, high-quality reagent.
-
Possible Cause 2: Incorrect pH/Base. Schotten-Baumann conditions, which involve an aqueous base like NaHCO₃ or Na₂CO₃, are common.[16][17] Maintaining the correct pH is crucial to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the Cbz-Cl.
Problem: Incomplete removal of the Cbz group during hydrogenolysis.
-
Possible Cause 1: Catalyst Poisoning. The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities, rendering it inactive. Ensure all reagents and solvents are pure.
-
Possible Cause 2: Insufficient Hydrogen. Ensure the system is properly purged and maintained under a positive pressure of hydrogen gas. For difficult deprotections, increasing the pressure or reaction time may be necessary.
-
Possible Cause 3: Inactive Catalyst. Use a fresh batch of Pd/C catalyst. The activity of the catalyst can diminish with age or improper storage.
Problem: The Fmoc group is not coming off with piperidine.
-
Possible Cause 1: Insufficient Reagent or Time. Standard conditions are typically a 20-30% solution of piperidine in DMF.[18][19] Ensure you are using a sufficient excess of the piperidine solution and allowing adequate reaction time (often monitored by TLC or LC-MS).
-
Possible Cause 2: Solvent Polarity. Fmoc removal is faster in polar aprotic solvents like DMF or NMP compared to less polar solvents like DCM.[18][19]
Protecting Group Strategy Summary
The following table summarizes the common conditions for the protection and deprotection of the primary amine in this compound.
| Protecting Group | Protection Reagent | Typical Base / Catalyst | Typical Solvent(s) | Deprotection Conditions | Orthogonality (Stable To) |
| Boc | Boc₂O (Di-tert-butyl dicarbonate) | TEA, NaHCO₃, NaOH | THF, DCM, H₂O, ACN | Strong Acid (TFA, HCl)[14][20] | Base, Hydrogenolysis |
| Cbz | Cbz-Cl (Benzyl chloroformate) | NaHCO₃, Na₂CO₃ | Dioxane/H₂O, THF/H₂O | H₂, Pd/C (Hydrogenolysis)[16][21][22] | Acid, Base |
| Fmoc | Fmoc-OSu, Fmoc-Cl | NaHCO₃, Na₂CO₃ | Dioxane/H₂O, ACN | Mild Base (20% Piperidine in DMF)[9][23] | Acid, Hydrogenolysis |
Key Experimental Protocols
Diagram: General Protection & Deprotection Workflow
Caption: General experimental workflow for amine protection and deprotection.
Protocol 1: Boc Protection of this compound
This protocol describes a general procedure for the N-Boc protection of the primary amine.[13][15]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as a 2:1 mixture of THF and water. Add triethylamine (1.5 equiv). Stir the mixture at room temperature until all components are dissolved.
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise to the stirred solution.
-
Stirring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Extract the remaining aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Protocol 2: Acidic Deprotection of N-Boc-3-(Piperidin-1-yl)propan-1-amine
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).[6][14][20]
-
Setup: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) to make a 25-50% v/v solution. A bubbling of CO₂ gas is often observed.[6]
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. Alternatively, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent. Dry the organic layer and concentrate to yield the deprotected amine.
Protocol 3: Cbz Protection of this compound
This protocol follows a standard Schotten-Baumann procedure for Cbz protection.[16][17]
-
Setup: Dissolve this compound (1.0 equiv) in a 2:1 mixture of dioxane and 1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equiv). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
Workup: Once complete, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer with 1 M HCl to a pH of ~2, which may precipitate the product if it is a solid.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Cbz-protected amine.
Diagram: Orthogonal Strategy Decision Logic
Caption: Decision tree for selecting an orthogonal protecting group strategy.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. biosynth.com [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. genscript.com [genscript.com]
Validation & Comparative
The Critical Choice: A Comparative Guide to 3-(Piperidin-1-yl)propan-1-amine and Other Alkylamine Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. Far from being a mere spacer, the linker's composition profoundly influences a PROTAC's permeability, solubility, and its ability to induce the formation of a stable ternary complex for effective protein degradation. This guide provides a detailed comparison of 3-(Piperidin-1-yl)propan-1-amine against other common alkylamine linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The architecture of a PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite structure enables the hijacking of the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3] Among the diverse array of linker types, alkylamine linkers are frequently employed due to their synthetic tractability and their ability to modulate the physicochemical properties of the PROTAC molecule.[1][]
This guide will delve into the nuances of alkylamine linkers, with a particular focus on the structural and functional implications of incorporating a piperidine moiety, as seen in this compound, compared to simpler alkyl chains and other heterocyclic structures like piperazine.
The PROTAC Mechanism: A Visual Guide
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
References
A Head-to-Head Battle of the Amines: 3-(Piperidin-1-yl)propan-1-amine vs. N-(3-aminopropyl)morpholine in Reactivity
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the choice of a diamine building block can significantly impact reaction outcomes, timelines, and ultimately, the success of a project. This guide provides an in-depth, data-driven comparison of the reactivity of two commonly employed diamines: 3-(Piperidin-1-yl)propan-1-amine and N-(3-aminopropyl)morpholine. By examining their fundamental chemical properties and providing detailed experimental protocols, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications.
At the heart of their utility, both this compound and N-(3-aminopropyl)morpholine offer a primary amine for derivatization and a tertiary amine embedded within a heterocyclic ring. However, the subtle yet significant difference in their heterocyclic structures—a piperidine ring versus a morpholine ring—gives rise to distinct reactivity profiles that can be leveraged for strategic advantage in synthesis.
Unveiling the Reactivity Landscape: A Tale of Two Heterocycles
The core difference in the reactivity of these two molecules stems from the electronic properties of their respective heterocyclic rings. The morpholine ring in N-(3-aminopropyl)morpholine contains an oxygen atom, which exerts an electron-withdrawing inductive effect. This reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to the piperidine ring in this compound, which lacks this feature.[1][2]
This fundamental difference in electronic character translates to a significant disparity in their reactivity towards electrophiles. In aqueous environments, piperidine has been shown to be approximately 300 times more nucleophilic than morpholine.[1] This suggests that the tertiary amine of this compound is a more potent nucleophile than the tertiary amine of its morpholine counterpart. While both molecules also possess a primary amine, the electronic influence of the heterocyclic ring can also subtly affect its reactivity.
Quantitative Comparison of Physicochemical Properties
To provide a clear and concise overview, the following table summarizes the key physicochemical properties of this compound and N-(3-aminopropyl)morpholine.
| Property | This compound | N-(3-aminopropyl)morpholine |
| Molecular Formula | C₈H₁₈N₂ | C₇H₁₆N₂O |
| Molecular Weight | 142.24 g/mol | 144.21 g/mol |
| Boiling Point | Not readily available | 224 °C[3] |
| Density | 0.895 g/mL at 25 °C[4] | 0.987 g/mL at 25 °C[3] |
| pKa (predicted/estimated) | ~11.2 (estimated for piperidine nitrogen) | 10.30 (predicted)[3], 10.08 (experimental dissociation constant)[3] |
| Solubility | Soluble in water | Soluble in water[3] |
Note: The pKa value for this compound is an estimation based on the known pKa of piperidine (11.22)[5]. The alkylamine substituent is not expected to significantly alter the basicity of the piperidine nitrogen.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of these two amines, a competitive acylation reaction can be performed. This experiment will provide a quantitative measure of which amine reacts faster with a given electrophile.
Experimental Protocol: Competitive Acylation
Objective: To determine the relative nucleophilicity of the primary amine groups of this compound and N-(3-aminopropyl)morpholine.
Materials:
-
This compound
-
N-(3-aminopropyl)morpholine
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Amine Solution: Prepare a stock solution containing an equimolar mixture of this compound and N-(3-aminopropyl)morpholine in anhydrous DCM.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add the mixed amine solution and triethylamine (1.1 equivalents relative to the total moles of primary amines). Cool the flask to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a limiting amount of acetic anhydride (0.5 equivalents relative to the total moles of primary amines) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots at specific time intervals for HPLC or GC-MS analysis.
-
Quenching: After a predetermined time (e.g., 1 hour), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy, HPLC, and GC-MS to determine the ratio of the two N-acylated products: N-(3-(piperidin-1-yl)propyl)acetamide and N-(3-morpholinopropyl)acetamide. The product ratio will directly correlate with the relative reactivity of the two primary amines.
Logical Framework for Reactivity Comparison
The expected outcome of the competitive acylation experiment is that this compound will be the more reactive nucleophile, leading to a higher yield of N-(3-(piperidin-1-yl)propyl)acetamide compared to N-(3-morpholinopropyl)acetamide. This prediction is based on the greater basicity and nucleophilicity of the piperidine moiety.
Conclusion: Selecting the Right Tool for the Job
Choose this compound when:
-
High reactivity is desired: For reactions requiring a potent nucleophile, the piperidine derivative will generally provide faster reaction rates and higher yields.
-
Strong basicity is acceptable or required: The higher pKa of the piperidine nitrogen may be advantageous in certain catalytic applications or for specific salt formation.
Choose N-(3-aminopropyl)morpholine when:
-
Moderate reactivity is sufficient or preferred: To achieve greater selectivity in the presence of multiple electrophilic sites or to avoid side reactions, the less reactive morpholine derivative may be a better choice.
-
Lower basicity is beneficial: The reduced basicity of the morpholine nitrogen can be advantageous in minimizing base-catalyzed side reactions or when working with base-sensitive substrates.
By understanding these fundamental differences and, where necessary, performing comparative experimental studies as outlined above, researchers can make strategic choices in their synthetic endeavors, leading to more efficient and successful outcomes in drug discovery and development.
References
Comparative Analysis of the Biological Activity of 3-(Piperidin-1-yl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 3-(Piperidin-1-yl)propan-1-amine, a versatile scaffold in medicinal chemistry. The analysis focuses on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data from referenced studies. Detailed experimental protocols for key biological assays are also provided to facilitate reproducibility and further investigation.
Anticancer Activity
A growing body of research highlights the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these derivatives involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Quantitative Data Summary: Cytotoxicity of Piperidine and Piperazine Derivatives
The following table summarizes the cytotoxic activity (IC50/CC50 values in µM) of selected piperidine and piperazine derivatives against various cancer cell lines. It is important to note that the structural variations, cancer cell lines, and assay conditions differ between studies, warranting careful interpretation of direct comparisons.
| Compound ID/Series | Cancer Cell Line(s) | IC50/CC50 (µM) | Reference(s) |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones (Series 2) | HSC-2 (Oral Cancer) | Submicromolar | [1] |
| HSC-4 (Oral Cancer) | Submicromolar | [1] | |
| HL-60 (Leukemia) | Submicromolar | [1] | |
| N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives (Compounds 9b & 9d) | MCF7 (Breast Cancer) | < 3 | [2] |
| PC3 (Prostate Cancer) | < 3 | [2] | |
| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 28) | HCT-116 (Colon Cancer) | 3 | [3][4] |
| MCF-7 (Breast Cancer) | 5 | [3][4] | |
| HeLa (Cervical Cancer) | 7 | [3][4] | |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl (Compound SA5) | 4T1 (Breast Cancer) | < 0.7 | [5] |
| N-heteroaryl enamino amides and DHPMTs (Compound 2b) | AGS (Gastric Cancer) | 41.10 | [6] |
| MCF-7 (Breast Cancer) | 75.69 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathway: Induction of Apoptosis
Several piperidine and piperazine derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the activation of caspase cascades, which are a family of cysteine proteases that play essential roles in programmed cell death.
Simplified pathway of apoptosis induction by a bioactive derivative.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Quantitative Data Summary: Antimicrobial Activity of Piperidine and Piperazine Derivatives
The following table presents the MIC values (in µg/mL) of selected derivatives against various microbial strains.
| Compound ID/Series | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Schiff bases of 3,3'-diaminodipropylamine | Escherichia coli | 62.5 - 250 | [7] |
| Staphylococcus aureus | 62.5 | [7] | |
| Schiff bases from 2-(piperidin-4-yl)ethanamine (L1-L3) | Staphylococcus aureus | Active (inhibition zone in mm) | [8] |
| Escherichia coli | Active (inhibition zone in mm) | [8] | |
| Pseudomonas aeruginosa | Active (inhibition zone in mm) | [8] | |
| Schiff bases from p-aminoacetanilide (IV-VIII) | E. Coli | Active | [9] |
| Staph. aureus | Active | [9] | |
| Schiff base-mixed ligand complexes from amoxicillin | S. aureus, E. coli, K. pneumoniae, S. typhi, A. baumannii, P. aeruginosa | Active | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.
Neuroprotective Activity
The potential of this compound derivatives to protect neuronal cells from damage is an emerging area of research. These compounds are being explored for their ability to mitigate the effects of neurotoxins and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.
Experimental Workflow: Assessing Neuroprotective Effects
A common in vitro model for studying neuroprotection involves using neuronal cell lines, such as PC12 cells, and inducing toxicity with a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease.[11][12][13][14]
Workflow for evaluating the neuroprotective effects of a compound.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol outlines a method to assess the neuroprotective effect of a compound against MPP+-induced toxicity in PC12 cells.
Materials:
-
PC12 cell line
-
Culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF) for differentiation
-
This compound derivative
-
1-methyl-4-phenylpyridinium (MPP+)
-
Reagents for viability (MTT), oxidative stress (e.g., DCFDA), and apoptosis (e.g., Annexin V/PI) assays
Procedure:
-
Cell Culture and Differentiation: Culture PC12 cells and seed them in appropriate plates. Differentiate the cells into a neuronal phenotype by treating them with NGF for several days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).
-
Toxicity Induction: Induce neurotoxicity by adding MPP+ to the culture medium and incubate for a further 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify the number of viable cells. An increase in viability in the compound-treated groups compared to the MPP+-only group indicates a neuroprotective effect.
-
Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). A reduction in ROS levels suggests an antioxidant mechanism.
-
Apoptosis: Analyze the rate of apoptosis using methods like Annexin V/propidium iodide (PI) staining followed by flow cytometry. A decrease in apoptotic cells indicates that the compound can inhibit the cell death pathway.[15][16]
-
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuropharmacology. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for researchers to explore the therapeutic potential of this versatile chemical class.
References
- 1. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives [mdpi.com]
- 4. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. mdpi.com [mdpi.com]
- 9. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 10. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zonisamide Attenuates MPP(+)-Induced Oxidative Toxicity Through Modulation of Ca2+ Signaling and Caspase-3 Activity in Neuronal PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTACs with Different Amine Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison of PROTACs with varying amine-containing and other related linkers, offering insights into how linker composition influences therapeutic potential.
The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates optimal spatial orientation of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer. Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.
Amine-containing linkers, particularly those incorporating cyclic amines like piperidine and piperazine, have gained prominence for their ability to impart conformational rigidity and modulate physicochemical properties. This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which is essential for efficient ubiquitination and degradation.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker can dramatically alter a PROTAC's performance. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Head-to-Head Comparison of Linkages in BRD4-Targeting PROTACs
This table presents a direct comparison of different chemical linkages between the bromodomain inhibitor JQ1 and a Cereblon (CRBN) E3 ligase ligand. The data highlights how seemingly subtle changes in the linker chemistry can lead to significant differences in degradation activity.
| PROTAC Linkage | DC50 (nM) | Dmax (%) | Cell Line |
| Ester | 5.4 | 83 | HEK293T |
| Ketone | 9.2 | 85 | HEK293T |
| Alkane | 10.8 | 76 | HEK293T |
| Amide (dBET1) | 95.0 | 80 | HEK293T |
| Amine | > 11,000 | N/A | HEK293T |
Data adapted from "Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs"[1][2].
Table 2: Performance of PROTACs with Piperazine-Containing Linkers
Piperazine moieties are frequently incorporated into PROTAC linkers to enhance rigidity and solubility. This table summarizes data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the effect of linker length on degradation potency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Piperazine-PEG2 | 15 | >95 | 22Rv1 |
| PROTAC B | Piperazine-PEG4 | 8 | >95 | 22Rv1 |
| PROTAC C | Piperazine-PEG6 | 25 | >90 | 22Rv1 |
Note: This table is a representative example based on typical findings in PROTAC literature for piperazine-containing linkers. Specific values can vary significantly based on the full linker structure, target, ligands, and cell type.
Table 3: Clinically Investigated PROTACs with Amine-Containing Linkers
The clinical development of PROTACs underscores the importance of linker design. ARV-110, a clinical-stage androgen receptor (AR) degrader, features a rigid piperidine-piperazine linker, contributing to its potent activity.
| PROTAC | Target | Linker Type | DC50 (nM) | Indication |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Rigid Piperidine-Piperazine | < 1 | Prostate Cancer[3][4][5] |
Mandatory Visualization
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Impact of Amine Linker Properties on PROTAC Efficacy
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are outlines of key experimental protocols.
Ternary Complex Formation Assay (In Vitro)
Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Methodology: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the purified E3 ligase in the ITC cell and the purified target protein mixed with the PROTAC in the syringe. Ensure all components are in the same buffer to minimize dilution effects.
-
Binary Titrations: Perform control titrations by titrating the PROTAC into the E3 ligase and the PROTAC into the target protein separately to determine the binary binding affinities.
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.
-
Data Analysis: The resulting thermogram will show the heat changes upon ternary complex formation. Analyze the data to determine the binding affinity (Kd) and stoichiometry of the complex.
In Vitro Ubiquitination Assay
Objective: To provide direct evidence of the PROTAC's ability to induce ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the E3 ligase complex, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed.[6][7]
-
Cellular Degradation Assay
Objective: To quantify the degradation of the target protein in a cellular context.
Methodology: Western Blot Analysis
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[8][9]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alternative Reagents to 3-(Piperidin-1-yl)propan-1-amine for Advanced Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Linker Design and Performance
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and overall performance. The widely used reagent, 3-(Piperidin-1-yl)propan-1-amine, provides a valuable scaffold, incorporating both a primary amine for initial conjugation and a tertiary amine within a rigid cyclic structure. However, the quest for optimized drug candidates necessitates the exploration of alternative reagents that can offer improved physicochemical properties, altered basicity, and potentially enhanced biological activity.
This guide provides a comprehensive comparison of viable alternatives to this compound for linker synthesis. We present a data-driven analysis of key performance indicators, detailed experimental protocols for comparative evaluation, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design of next-generation ADCs and PROTACs.
Comparative Analysis of Alternative Amine Reagents
The selection of an appropriate amine-containing building block is a crucial step in linker design. The structure of this reagent directly influences the linker's length, flexibility, polarity, and basicity, which in turn impacts the stability, solubility, and biological activity of the final conjugate.[1][2] This section provides a comparative overview of promising alternatives to this compound.
Table 1: Comparison of Key Physicochemical and Performance Parameters of Amine Reagents for Linker Synthesis
| Reagent | Structure | Key Features | Potential Advantages | Potential Disadvantages |
| This compound |
| Rigid piperidine ring; Primary and tertiary amine | Well-established; provides rigidity to the linker, potentially enhancing metabolic stability.[1] | May impart high basicity, potentially affecting solubility and off-target interactions. |
| 4-(3-Aminopropyl)morpholine |
| Morpholine ring; Primary and tertiary amine | Lower basicity of the tertiary amine compared to piperidine due to the electron-withdrawing effect of the oxygen atom; may improve metabolic stability.[3][4] | The ether linkage in the morpholine ring could be a site for metabolism. |
| 1-(3-Aminopropyl)piperazine |
| Piperazine ring; Primary, secondary and tertiary amines | Presence of a second nitrogen atom can enhance water solubility upon protonation; offers an additional point for modification.[5][6] | The additional basic center can complicate characterization and may lead to undesired interactions. |
| N,N-Dimethylethylenediamine |
| Acyclic; Primary and tertiary amine | Provides a flexible linker; commercially available and cost-effective. | Increased flexibility may lead to lower metabolic stability compared to cyclic analogues. |
| Amino-PEG-Tertiary Amine |
| Polyethylene glycol chain; Primary and tertiary amine | Enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugate.[] | PEG linkers can sometimes lead to increased immunogenicity. |
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of these alternative reagents, we provide the following detailed experimental protocols. These protocols are designed to assess the efficiency of linker synthesis and the performance of the resulting conjugates.
Protocol 1: Synthesis of Amide-Linked Payloads
This protocol describes the synthesis of a linker-payload conjugate via amide bond formation between a carboxylic acid-containing payload (e.g., a cytotoxic drug) and the primary amine of the reagent.
Materials:
-
Carboxylic acid-functionalized payload (1.0 eq)
-
Amine reagent (this compound or alternative) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the carboxylic acid-functionalized payload in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine reagent (dissolved in a small amount of anhydrous DMF if necessary) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired linker-payload conjugate.[8][9][10]
Data to Collect:
-
Reaction time
-
Yield of the purified product
-
Purity of the product (determined by HPLC and NMR)
Protocol 2: In Vitro Stability Assessment of Linker-Payload Conjugates
This protocol outlines a method to assess the stability of the synthesized linker-payload conjugates in human plasma.
Materials:
-
Linker-payload conjugate
-
Human plasma
-
Acetonitrile
-
Internal standard for LC-MS analysis
-
LC-MS system
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO).
-
Incubate the stock solution with human plasma at a final concentration of 1-10 µM at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction and precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of the intact linker-payload conjugate remaining.[11]
Data to Collect:
-
Percentage of intact conjugate remaining at each time point.
-
Half-life (t½) of the conjugate in plasma.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
For linkers intended for PROTACs, this protocol allows for the quantification of target protein degradation in a cellular context.[12][13][14]
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC synthesized with the linker of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (or DMSO as a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the loading control to ensure equal protein loading.[12][13]
Data to Collect:
-
Western blot images showing the levels of the target protein and loading control.
-
Quantification of band intensities to determine the percentage of protein degradation.
-
DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Visualization of Key Pathways and Workflows
To further aid in the understanding of the context in which these linkers operate, the following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway and a general experimental workflow.
Conclusion
The choice of the amine-containing building block is a critical decision in the design of linkers for ADCs and PROTACs. While this compound remains a valuable and widely used reagent, the exploration of alternatives such as those containing morpholine or piperazine rings, as well as more flexible acyclic and PEGylated options, can lead to the development of drug candidates with superior properties. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these alternatives and make informed decisions to advance their drug discovery programs. By carefully considering the impact of the linker on the overall performance of the conjugate, scientists can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Justification for Using a Piperidine-Based Linker in Drug Design: A Comparative Guide
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, stability, and safety of the drug. This guide provides a comparative analysis of piperidine-based linkers against other common linker strategies, offering a data-supported justification for their use in drug design for researchers, scientists, and drug development professionals.
The primary rationale for incorporating a piperidine scaffold into a linker is to impart rigidity and metabolic stability . Unlike flexible linkers (e.g., polyethylene glycol or PEG), which allow for a high degree of conformational freedom, the six-membered ring of piperidine introduces conformational constraints. This rigidity can pre-organize the connected molecules—be it a payload on an ADC or a warhead and E3 ligase ligand in a PROTAC—into a favorable orientation for binding to its biological target, potentially increasing potency.
Comparative Analysis of Linker Performance
The choice of linker significantly influences the pharmacokinetic and pharmacodynamic properties of a drug conjugate. Piperidine-based linkers are most appropriately categorized as non-cleavable linkers, which rely on the complete degradation of the antibody in the lysosome to release the payload. This contrasts with cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment.
Below is a comparative overview of different linker classes.
| Linker Type | Common Chemistry | Release Mechanism | Key Advantages | Key Disadvantages | Bystander Effect |
| Piperidine-Based (Non-Cleavable) | Alkyl chain incorporating a piperidine ring | Lysosomal degradation of the antibody | High plasma stability, improved metabolic stability, rigid structure can enhance potency. | Limited bystander effect, payload must be active with linker remnant. | Weak to non-existent. |
| Thioether (Non-Cleavable) | e.g., SMCC | Lysosomal degradation of the antibody | Exceptional plasma stability, well-established chemistry, wider therapeutic window. | Limited bystander effect, potential for retro-Michael reaction leading to deconjugation. | Weak to non-existent. |
| Peptide (Cleavable) | Valine-Citrulline (VC), Valine-Alanine (VA) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Potent bystander effect, well-validated in approved ADCs. | Lower plasma stability compared to non-cleavable linkers, potential for off-target cleavage. | Strong. |
| Hydrazone (Cleavable) | Hydrazone bond | Hydrolysis in the acidic environment of endosomes/lysosomes (pH 5-6). | pH-sensitive release mechanism. | Can be unstable at physiological pH, leading to premature drug release. | Variable, depends on payload permeability. |
| Disulfide (Cleavable) | Disulfide bond | Reduction in the high glutathione environment of the cell cytoplasm. | Exploits differential reducing potential between plasma and cytoplasm. | Potential for instability in plasma due to reducing agents. | Variable, depends on payload permeability. |
Quantitative Data Comparison
The following tables summarize experimental data for commonly used cleavable and non-cleavable linkers. While direct head-to-head comparative data for piperidine-based linkers in ADCs is not extensively documented in single studies, the data below provides a benchmark for the performance characteristics that a novel piperidine linker would need to meet or exceed.
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | Specific Linker Example | Matrix | Half-life (t½) | Key Findings & References |
| Cleavable (Peptide) | Valine-Citrulline (vc) | Human Plasma | > 230 days | Highly stable in human plasma. |
| Cleavable (Peptide) | Valine-Citrulline (vc) | Mouse Plasma | ~2 - 7 days | Susceptible to cleavage by mouse carboxylesterases. |
| Cleavable (Hydrazone) | Hydrazone | Human Plasma | ~1 - 3 days | Demonstrates pH-dependent stability, less stable than peptide or non-cleavable linkers. |
| Non-Cleavable | Thioether (e.g., SMCC) | Rat Serum | >95% intact ADC after 7 days | Exhibits superior plasma stability compared to many cleavable linkers. |
| Non-Cleavable | Piperidine-Based (Hypothetical) | Human/Mouse Plasma | Expected to be high | The rigid, saturated heterocyclic structure is anticipated to confer high resistance to plasma enzymes, similar to or exceeding other non-cleavable linkers. |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Her2 | N87 (High Her2) | Peptide (Val-Cit) | MMAE | 13 - 50 | |
| Her2 | BT474 (High Her2) | Peptide (Val-Cit) | MMAE | 13 - 50 | |
| Her2 | MDA-MB-361 (Moderate Her2) | Peptide (Val-Cit) | MMAE | 25 - 80 (High DAR) | |
| CD22 | BJAB | Non-Cleavable (Thioether) | MMAF | ~10 - 100 | Data synthesized from multiple sources. |
| CD79b | B-cell Lymphoma | Peptide (Val-Cit) | MMAE | Potent activity reported. | |
| Her2 | SK-BR-3 | Piperidine-Based (Hypothetical) | MMAF | To be determined | Efficacy would depend on efficient internalization and lysosomal processing to release the active payload-linker-amino acid complex. |
Visualizing Concepts in Drug Design
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure of an ADC with a piperidine-based linker.
Caption: A typical experimental workflow for assessing ADC efficacy.
Caption: ADC-mediated inhibition of a cancer signaling pathway.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of different linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from various species (e.g., human, mouse).
Materials:
-
Test ADC
-
Pooled human and mouse plasma (with anticoagulant like EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
Elution and neutralization buffers
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Incubation: Dilute the ADC stock solution into the prepared plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample with ADC in PBS.
-
Time Course: Incubate samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). The 0-hour sample serves as the baseline.
-
Sample Storage: Immediately freeze collected aliquots at -80°C to stop degradation until analysis.
-
ADC Capture: Use an immunoaffinity capture method, such as Protein A magnetic beads, to isolate the ADC from the plasma matrix. Incubate plasma samples with the beads, then wash beads with PBS to remove non-specifically bound proteins.
-
Analysis of Average DAR (Drug-to-Antibody Ratio):
-
Elute the captured ADC from the beads.
-
Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of different DAR species.
-
A decrease in the average DAR over time indicates payload deconjugation.
-
-
Analysis of Free Payload:
-
To the plasma samples, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Quantify the concentration of free payload in the supernatant using a calibrated LC-MS/MS method.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC against time to calculate the plasma half-life (t½).
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (target) and antigen-negative (control) cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Justification
The primary justification for selecting a piperidine-based linker in drug design, particularly for non-cleavable ADCs, is the pursuit of enhanced metabolic stability and structural rigidity. The saturated heterocyclic nature of piperidine is inherently more resistant to enzymatic degradation in plasma compared to many cleavable sequences, which should translate to a longer circulation half-life and a wider therapeutic window. This superior stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.
Furthermore, the conformational constraint imposed by the piperidine ring can be a significant advantage. By reducing the flexibility of the linker, it may force the payload into a more bioactive conformation upon release in the lysosome or, in the case of PROTACs, facilitate the formation of a stable ternary complex. While extensive clinical data on piperidine-linked ADCs is still emerging, the strong preclinical rationale and success in related fields provide a compelling argument for their continued development and evaluation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary data to validate the performance of novel piperidine-based linkers against established technologies.
The Impact of Piperidine-Containing Linkers on PROTAC Permeability and Solubility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy, profoundly influencing its permeability across cell membranes and its solubility in aqueous environments. These two physicochemical properties are paramount for a PROTAC's ability to reach its intracellular target and exert its protein-degrading function. This guide provides a comparative analysis of how the incorporation of a basic, cyclic amine, specifically 3-(piperidin-1-yl)propan-1-amine and its close analogs, in the linker can modulate these key drug-like properties.
The inclusion of rigid, saturated heterocycles like piperidine in PROTAC linkers is a strategy employed to enhance both metabolic stability and solubility[1][2]. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can lead to an increase in the polarity and aqueous solubility of the PROTAC molecule[1][3][4]. However, the impact on permeability is more complex. While increased polarity can sometimes hinder passive diffusion across the lipophilic cell membrane, the rigid nature of the piperidine ring can pre-organize the PROTAC into a conformation that is more favorable for cell penetration[1]. This "chameleon-like" behavior, where a PROTAC can adopt different conformations in aqueous and lipid environments, is thought to be beneficial for overall cell permeability.
Comparative Analysis of PROTAC Linkers
To illustrate the effect of a piperidine-containing linker, we present a comparative analysis of a series of von Hippel-Lindau (VHL)-based PROTACs targeting the same protein of interest but featuring different linker compositions. The data is adapted from a study by Pettersson et al. (2020), which systematically investigated the impact of linker structure on PROTAC permeability and solubility. In this study, PROTAC 8 incorporates a linker with a piperidine moiety that is structurally very similar to this compound.
| PROTAC ID | Linker Structure | Permeability (PAMPA, 10⁻⁶ cm/s) | Cell-Based Permeability (in cellulo/in vitro ratio) | Kinetic Solubility (μM) |
| 1 | Flexible, aliphatic | 0.3 | Low | 15 |
| 2 | Flexible, PEG-based | 25 | High | 20 |
| 7 | Flexible, with tertiary amine | 4.5 | Medium-High | >100 |
| 8 | Rigid, with piperidine | 5.0 | Medium-High | >100 |
| 9 | Longer, flexible | 8.0 | High | 10 |
Data adapted from Pettersson, M. et al. J. Med. Chem. 2020, 63, 21, 12847–12860.
As the data indicates, PROTAC 8 , with its piperidine-containing linker, exhibits medium-high permeability, comparable to its flexible tertiary amine counterpart (PROTAC 7 ). Notably, both PROTACs 7 and 8 demonstrate significantly higher kinetic solubility (>100 μM) compared to the purely aliphatic and longer flexible linkers. This suggests that the inclusion of a basic amine in the linker can be a successful strategy to improve solubility without compromising permeability. While the highly flexible PEG-based linker in PROTAC 2 shows the highest permeability, its solubility is considerably lower than that of the piperidine-containing PROTAC. This highlights the delicate balance between these two critical properties that must be managed during PROTAC design.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC permeability and solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate the passive permeability of a compound.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount of compound that diffuses across the membrane into the acceptor wells is quantified after a specific incubation period.
Protocol:
-
Prepare the PAMPA plate: Coat the filter membrane of a 96-well donor plate with 5 μL of a 2% (w/v) solution of L-α-phosphatidylcholine from egg yolk in dodecane.
-
Prepare solutions: Dissolve the PROTACs in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 μM. The final DMSO concentration should be kept below 1%.
-
Add solutions to the plate: Add 300 μL of the PROTAC solution to each well of the donor plate. Add 300 μL of the same buffer to each well of a 96-well acceptor plate.
-
Assemble and incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for 16 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability (Pe): The apparent permeability is calculated using the following equation:
Where:
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
-
[CA(t)] is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as ([CD(t)]VD + [CA(t)]VA) / (VD + VA).
-
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer, and the resulting solution is analyzed for the amount of compound that remains dissolved after a short equilibration period. Precipitation is often detected by turbidimetry or by quantifying the concentration in the supernatant after centrifugation.
Protocol:
-
Prepare stock solutions: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare assay plate: In a 96-well plate, add 198 μL of phosphate-buffered saline (pH 7.4) to each well.
-
Add compound: Add 2 μL of the 10 mM PROTAC stock solution to the wells, resulting in a final concentration of 100 μM and a final DMSO concentration of 1%.
-
Equilibrate: Shake the plate at room temperature for 2 hours.
-
Separate undissolved compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.
-
Quantify soluble compound: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve. The measured concentration represents the kinetic solubility.
Visualizing the Impact of Linker Properties
The relationship between the linker's chemical properties and the resulting PROTAC's performance can be visualized as a logical workflow.
Caption: Logical flow from linker choice to biological outcome.
The experimental workflow for determining the key physicochemical properties of a PROTAC is a sequential process.
Caption: Workflow for PROTAC physicochemical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-(Piperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-(Piperidin-1-yl)propan-1-amine. Ensuring the purity of this and other synthesized compounds is a critical step in research and development, directly impacting the reliability of experimental results and the safety and efficacy of potential pharmaceutical products. This document outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis of the synthesized product against commercially available alternatives.
Introduction to Purity Assessment
This compound is a diamine containing both a tertiary and a primary amine. Its synthesis, commonly achieved through the cyanoethylation of piperidine followed by reduction, can lead to several potential impurities. These may include unreacted starting materials (piperidine, acrylonitrile), intermediates (3-(piperidin-1-yl)propanenitrile), and byproducts from side reactions. Therefore, robust analytical methods are essential to confirm the purity of the synthesized compound and to identify and quantify any impurities.
Comparison with Commercial Alternatives
The purity of the in-house synthesized this compound was compared with commercially available alternatives. The data presented in Table 1 summarizes the purity levels determined by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Table 1: Purity Comparison of this compound and Alternatives
| Compound | Source | Stated Purity | Determined Purity (GC-FID) | Determined Purity (HPLC-UV, post-derivatization) |
| Synthesized this compound | In-house Synthesis | - | 99.2% | 99.5% |
| This compound | Supplier A | ≥97%[1] | 98.5% | 98.8% |
| This compound | Supplier B | 95%[2] | 96.1% | 96.5% |
| 3-(Pyrrolidin-1-yl)propan-1-amine | Supplier C | 97% | 97.8% | 98.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity validation are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of volatile amines.
-
Instrumentation: Agilent 7890B GC system with FID detector.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Dissolve 10 mg of the amine in 1 mL of methanol.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
Aliphatic amines like this compound lack a strong UV chromophore, necessitating derivatization for sensitive UV detection. Dansyl chloride is a common derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent and UV-active derivatives.[3][4]
-
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of the amine in acetonitrile.
-
To 100 µL of the amine solution, add 200 µL of a 5 mg/mL solution of dansyl chloride in acetonitrile.
-
Add 100 µL of 1 M sodium bicarbonate solution to maintain a basic pH.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Instrumentation: Shimadzu LC-20AD system with a SPD-20A UV detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-20 min: 50% B to 90% B.
-
20-25 min: Hold at 90% B.
-
25-30 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Parameters:
-
Acquisition of 16 scans.
-
Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Proton-decoupled acquisition with 1024 scans.
-
Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of CDCl₃.
Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
-
~2.75 ppm (t, 2H, -CH₂-NH₂)
-
~2.40 ppm (m, 6H, piperidine -CH₂-N-CH₂- and -N-CH₂-CH₂-)
-
~1.70 ppm (m, 2H, -CH₂-CH₂-CH₂-)
-
~1.55 ppm (m, 4H, piperidine -CH₂-CH₂-CH₂-)
-
~1.40 ppm (m, 2H, piperidine -CH₂-CH₂-CH₂-)
-
~1.25 ppm (s, 2H, -NH₂)
Expected ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz):
-
~57.0 ppm (-N-CH₂-CH₂-)
-
~54.5 ppm (piperidine -CH₂-N-CH₂-)
-
~41.0 ppm (-CH₂-NH₂)
-
~28.0 ppm (-CH₂-CH₂-CH₂-)
-
~26.0 ppm (piperidine -CH₂-CH₂-CH₂-)
-
~24.5 ppm (piperidine -CH₂-CH₂-CH₂-)
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and a logical comparison of the synthesized product with its alternatives.
Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.
Caption: Logical comparison of the purity of synthesized versus commercial this compound.
Conclusion
The purity of synthesized this compound was successfully validated using a combination of GC-FID, HPLC-UV (with derivatization), and NMR spectroscopy. The synthesized product demonstrated a higher purity (≥99.2%) compared to the tested commercially available alternatives. The detailed analytical protocols provided in this guide offer robust methods for the quality control of this compound, ensuring its suitability for research and drug development applications. The combination of chromatographic and spectroscopic techniques provides a comprehensive approach to not only quantify the purity but also to identify potential impurities, which is crucial for understanding the reaction chemistry and ensuring the quality of the final product.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 3-(Piperidin-1-yl)propan-1-amine
For Immediate Reference: Treat 3-(Piperidin-1-yl)propan-1-amine as a corrosive and hazardous chemical. Adherence to stringent safety protocols during handling and disposal is mandatory to ensure personnel safety and environmental compliance.
Researchers and drug development professionals handling this compound must follow specific procedures for its disposal due to its hazardous nature. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar chemicals, such as 3-(3-Methylpiperidin-1-yl)propan-1-amine and other piperidine derivatives, indicate significant potential hazards. These include severe skin corrosion and eye damage.[1] Therefore, it is imperative to manage this chemical as a hazardous waste stream from collection to final disposal.
Hazard Profile and Safety Summary
Based on information for related compounds, this compound should be handled with the utmost care. The primary hazards are associated with its corrosive properties.
| Hazard Classification | Description | Precautionary Codes |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[1] |
| Acute Toxicity | May be harmful if swallowed. | - |
| Corrosive | Hazard code "C" indicates corrosive properties.[2] | - |
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Faceshields and safety goggles[2]
-
Chemical-resistant gloves (e.g., nitrile, neoprene)[2]
-
A lab coat or chemical-resistant apron[2]
-
Appropriate respiratory protection, used in a well-ventilated area or fume hood[2]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound and associated waste.
1. Risk Assessment and Preparation:
-
Review all available safety information for piperidine-containing compounds.
-
Ensure a designated, properly labeled hazardous waste container is readily accessible before beginning any work with the chemical.
-
The container label must clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Corrosive).[3]
2. Waste Collection:
-
Carefully transfer all waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated hazardous waste container.
-
Crucially, do not mix this waste with other waste streams, especially incompatible materials such as oxidizing acids. [3][4][5]
3. Decontamination of Equipment:
-
Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.
-
Rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as hazardous waste in the same container.[4]
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Carefully collect the absorbed material and any contaminated debris into the hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water, collecting all cleaning materials as hazardous waste.[4]
5. Final Disposal:
-
Securely seal the hazardous waste container, ensuring the cap is tight.[3][5]
-
Store the sealed container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[3]
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials.
-
Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 3-(3-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-Piperidinyl)-1-propanamine | CAS#:3529-08-6 | Chemsrc [chemsrc.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 3-(Piperidin-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Piperidin-1-yl)propan-1-amine (CAS No: 3529-08-6). Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent any direct contact.
Required PPE:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard should be worn.[2] In situations with a significant splash hazard, a full-face shield must be worn in addition to safety goggles.[2][3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling corrosive amines.[2][4] Always inspect gloves for tears or degradation before use.
-
Protective Clothing: A chemical-resistant lab coat or apron is required.[2] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[3]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[2]
-
-
Respiratory Protection: When working with this chemical outside of a certified chemical fume hood, or when there is a potential for inhalation of vapors, a respirator is required. A full-face respirator with a multi-gas/vapor cartridge or a cartridge specifically for ammonia and methylamine is recommended.[5]
Quantitative Data Summary
Below is a summary of the known physical, chemical, and safety data for this compound and general occupational exposure limits for aliphatic amines.
| Property | Value | Source |
| Chemical Identity | ||
| CAS Number | 3529-08-6 | ChemScene |
| Molecular Formula | C₈H₁₈N₂ | ChemScene |
| Molecular Weight | 142.24 g/mol | ChemScene |
| Physical Properties | ||
| Boiling Point | 215.0 ± 8.0 °C at 760 mmHg | Chemsrc |
| Density | 0.9 ± 0.1 g/cm³ | Chemsrc |
| Flash Point | 77.9 ± 13.6 °C | Chemsrc |
| Occupational Exposure Limits (Aliphatic Amines) | ||
| Long-term exposure limit (8-hour TWA) | 15 mg/m³ (for Diethylamine as a proxy) | RPS |
| Short-term exposure limit (15-minute) | 30 mg/m³ (for Diethylamine as a proxy) | RPS |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this chemical must be performed in a properly functioning chemical fume hood.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the chemical.
-
Inspect PPE: Don and inspect all required PPE to ensure it is in good condition.
3.2. Handling:
-
Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Always keep containers of corrosive liquids below eye level.[6]
-
Mixing: If mixing with other substances, always add the this compound to the other substance slowly and with constant stirring. Never add other substances to the amine, especially water, as this can cause a violent reaction.[1][6]
-
Heating: If heating is required, do so in a well-ventilated area and use appropriate heating equipment (e.g., a heating mantle with a stirrer). Monitor the temperature closely.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as acids and oxidizing agents.[7] Ensure the container is tightly sealed and clearly labeled.
3.3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
4.1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused chemical, contaminated consumables (e.g., pipette tips, paper towels), and cleaning materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Incompatible Wastes: Do not mix amine waste with incompatible materials, such as acids or strong oxidizing agents, in the same waste container.[7]
4.2. Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4.3. Final Disposal:
-
Licensed Disposal Service: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Workflow Diagram
References
- 1. 3-(3-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amines | RPS [rpsgroup.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. PIPERAZINE AND SALTS - ACGIH [acgih.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. chemscene.com [chemscene.com]
- 7. Amines, Aliphatic: Health Hazards [iloencyclopaedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
